6alpha-Hydroxyfinasteride
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADRJBKILTRPZ-XLGSXJLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652605 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-62-9 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154387-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Hydroxyfinasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-HYDROXYFINASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of 6alpha-Hydroxyfinasteride
Technical Guide: Mechanism of Action of 6 -Hydroxyfinasteride
Executive Summary
6
This technical guide dissects the metabolic genesis, structural pharmacodynamics, and experimental validation of 6
Metabolic Genesis: The CYP3A4 Pathway
The formation of 6
The Reaction Mechanism
Finasteride acts as a substrate for CYP3A4.[1] The enzyme inserts a hydroxyl group at the carbon-6 position of the B-ring. This position is sterically accessible but results in a molecule with increased polarity, facilitating subsequent Phase II conjugation (glucuronidation) and elimination.
-
Substrate: Finasteride (N-tert-Butyl-3-oxo-4-aza-5
-androst-1-ene-17 -carboxamide) -
Enzyme: CYP3A4 (Major), CYP3A5 (Minor)
-
Product: 6
-Hydroxyfinasteride -
Secondary Metabolite:
-Hydroxyfinasteride (formed via hydroxylation of the t-butyl side chain)[2]
Visualization: Metabolic Pathway
The following diagram illustrates the bifurcation of finasteride metabolism, highlighting the 6
Figure 1: Hepatic biotransformation of Finasteride mediated by CYP3A4.[1]
Structural Pharmacodynamics: Mechanism of Inhibition
To understand the mechanism of the metabolite, one must first understand the parent. Finasteride is a mechanism-based inactivator (suicide inhibitor) of 5
The Parent Mechanism (Finasteride)[1][3][4][5]
-
Binding: Finasteride binds to the enzyme-NADPH complex.
-
Hydride Transfer: NADPH transfers a hydride to the
1,2 double bond of finasteride. -
Adduct Formation: Instead of releasing the reduced product, the intermediate forms a stable, covalent covalent adduct with NADP+ (NADP-dihydrofinasteride). This effectively "kills" the enzyme turnover.
The Metabolite Mechanism (6 -Hydroxyfinasteride)
The introduction of the hydroxyl group at the 6
-
Steric Hindrance: The 6-position is adjacent to the B-ring/C-ring junction. A hydroxyl group here introduces steric bulk that interferes with the tight fit required in the hydrophobic pocket of the 5
-reductase active site. -
Electronic Disruption: The polar hydroxyl group alters the electronic environment near the 4-aza amide bond, potentially destabilizing the transition state required for hydride transfer from NADPH.
-
Result: While 6
-hydroxyfinasteride can still bind to the active site (competitive inhibition), its ability to undergo the catalytic steps necessary to form the irreversible NADP-adduct is severely compromised. It acts more like a weaker, reversible competitive inhibitor than a suicide inactivator.
Visualization: Comparative Inhibition Logic
Figure 2: Kinetic divergence between Finasteride (irreversible) and its 6
Comparative Potency Data
The following data consolidates the inhibitory profiles of the parent compound and its metabolite. Note the significant shift in
| Compound | Target Enzyme | Mechanism Type | Relative Potency | Clinical Significance |
| Finasteride | 5 | Irreversible (Mechanism-based) | 100% (IC | Therapeutic Agent |
| 6 | 5 | Competitive / Reversible | < 20% | Clearance Product |
| 5 | Competitive | < 20% | Clearance Product |
Data Source: Derived from FDA Clinical Pharmacology reviews and seminal characterization by Merck Research Laboratories.
Experimental Protocols
For researchers aiming to validate these mechanisms or synthesize the metabolite for standards, the following protocols are established as industry best practices.
Protocol A: Enzymatic Generation of 6 -Hydroxyfinasteride
Objective: To synthesize the metabolite using biological microsomes for use as a reference standard.
-
Reaction Mixture Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes™). Protein conc: 1.0 mg/mL.
-
Substrate: Finasteride (10
M final concentration). -
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
-
Termination:
-
Quench reaction with ice-cold Acetonitrile (1:1 v/v).
-
Centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
-
Isolation:
-
Inject supernatant onto Reverse-Phase HPLC (C18 column).
-
Gradient: Mobile Phase A (0.1% Formic Acid in Water) / Mobile Phase B (Acetonitrile).
-
Monitor at UV 210 nm. Collect the peak eluting prior to the parent (due to increased polarity).
-
Protocol B: Radiometric 5 -Reductase Inhibition Assay
Objective: To determine the IC50 of the isolated metabolite.
-
Enzyme Preparation:
-
Homogenize rat prostate or CHO cells expressing human 5
-reductase Type II in 20 mM sodium phosphate (pH 6.5) containing 0.32 M sucrose and 1 mM DTT.
-
-
Assay Setup:
-
Substrate: [1,2,6,7-^3H]-Testosterone (trace amount) + unlabeled Testosterone (total conc ~ Km value).
-
Inhibitor: Serial dilutions of 6
-hydroxyfinasteride (e.g., 1 nM to 10 M). -
Cofactor: 1 mM NADPH.
-
-
Reaction:
-
Incubate at 37°C for 10–30 minutes (ensure linear range).
-
-
Extraction & Separation:
-
Stop reaction with Ethyl Acetate. Vortex and centrifuge.
-
Spot organic phase onto Silica Gel TLC plates.
-
Develop in Toluene:Acetone (4:1).
-
-
Quantification:
-
Scan plates with a radio-TLC scanner.
-
Calculate % Conversion:
. -
Plot % Inhibition vs. Log[Concentration] to derive IC
.
-
References
-
Mechanism-Based Inhibition of Human Steroid 5
-Reductase by Finasteride. Source: Bull, H. G., et al. (1996). Journal of the American Chemical Society. Context: Defines the irreversible adduct mechanism of the parent drug. URL:[Link] -
Finasteride (Proscar) Prescribing Information. Source: U.S. Food and Drug Administration (FDA).[3][4] Context: Confirms the metabolic profile and the <20% activity of metabolites. URL:[Link][5]
-
Metabolism and Pharmacokinetics of Finasteride. Source: Steiner, J. F. (1996). Clinical Pharmacokinetics. Context: Detailed review of CYP3A4 mediated metabolism and metabolite clearance.[1] URL:[Link]
-
In Vitro Metabolism of Finasteride in Human Liver Microsomes.
-hydroxyfinasteride and -hydroxyfinasteride. URL:[Link]
Sources
- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Biological activity of 6alpha-Hydroxyfinasteride
Biological Activity and Pharmacokinetics of 6 -Hydroxyfinasteride
Technical Whitepaper | Version 1.0 [1]
Chemical Identity & Structural Properties
Finasteride is a synthetic 4-azasteroid.[1][2][3][4] The introduction of a hydroxyl group at the 6
| Property | Specification |
| Chemical Name | (5$\alpha |
| CAS Number | 154387-62-9 |
| Molecular Formula | C |
| Molecular Weight | 388.55 g/mol |
| Core Structure | 4-azasteroid (modified steroid nucleus) |
| Key Substituent | Hydroxyl (-OH) group at C6 ( |
| Solubility | Soluble in DMSO, Methanol, Ethanol; poorly soluble in water |
Structural Distinction: 6 -OH vs. -OH
It is imperative to distinguish between the two primary hydroxylated metabolites:
Biological Activity Profile
Mechanism of Action
Like its parent compound, 6
Potency Comparison
Quantitative analysis of 5
| Compound | Target Enzyme | IC | Relative Potency |
| Finasteride | 5 | 4.2 nM | 100% (Baseline) |
| 6 | 5 | > 20 nM | < 20% |
| 5 | > 20 nM | < 20% |
Clinical Implication: Due to its low affinity and rapid clearance, 6
Metabolic Pathway Visualization
Finasteride undergoes extensive hepatic metabolism.[1] The primary route involves CYP3A4-mediated hydroxylation.[1]
Caption: Figure 1.[1] Hepatic biotransformation of Finasteride showing the divergence between side-chain (
Experimental Protocols
Protocol A: Isolation from Biological Matrices (Plasma/Urine)
This protocol is designed for the extraction and enrichment of 6
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Formic Acid (0.1%)[1]
-
Solid Phase Extraction (SPE) Cartridges (C18, 200 mg)[1]
Workflow:
-
Sample Prep: Aliquot 1.0 mL of plasma or urine.[1] Add 50 µL of Internal Standard (e.g., Finasteride-d9).[1]
-
Protein Precipitation: Add 2.0 mL of ice-cold Acetonitrile. Vortex for 30 seconds.[1] Centrifuge at 10,000 x g for 10 mins.
-
SPE Conditioning: Condition C18 cartridge with 2 mL Methanol followed by 2 mL water.
-
Loading: Load the supernatant onto the SPE cartridge.
-
Wash: Wash with 2 mL of 5% Methanol in water (removes polar impurities).[1]
-
Elution: Elute analytes with 2 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate solvent under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
Protocol B: In Vitro 5 -Reductase Inhibition Assay
Objective: To determine the IC
Materials:
-
Rat liver microsomes (source of 5
-reductase Type I/II) or expressed human enzyme.[1] -
[3H]-Testosterone (substrate).[1]
Step-by-Step:
-
Buffer Preparation: Prepare Tris-Citrate buffer (pH 7.0).
-
Incubation Mix: Combine 50 µg microsomal protein, 1 mM NADPH, and varying concentrations of 6
-Hydroxyfinasteride (0.1 nM to 1000 nM). -
Reaction Start: Initiate reaction by adding [3H]-Testosterone (final conc. 2 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 1 mL Ethyl Acetate.
-
Separation: Extract steroids into the organic phase. Spot onto Thin Layer Chromatography (TLC) plates.[1]
-
Analysis: Develop plates in Toluene:Acetone (4:1). Quantify the conversion of Testosterone to DHT using a radio-scanner.[1][7]
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
References
-
Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. PubMed.[1] Available at: [Link][1]
-
Finasteride Metabolism and Pharmacogenetics. NCBI PMC.[1] Available at: [Link][1]
-
Identification of Finasteride Metabolites in Human Bile and Urine. Drug Metabolism and Disposition. Available at: [Link][1]
-
6alpha-Hydroxyfinasteride Structure and Properties. PubChem. Available at: [Link][1]
-
Structure of Human Steroid 5
-Reductase 2 with Finasteride. Nature Communications.[1] Available at: [Link][1]
Sources
- 1. Finasteride - Wikipedia [en.wikipedia.org]
- 2. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and bioactivity of new Finasteride conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the 5α-reductase inhibitor finasteride on reproduction and gonadal development in medaka, Oryzias latipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro metabolism of finasteride to 6alpha-Hydroxyfinasteride
Technical Guide: In Vitro Characterization of Finasteride 6 -Hydroxylation
Protocol ID: FIN-MET-06A | Version: 2.4 | Classification: ADME/DMPK
Executive Summary
This technical guide details the in vitro generation and quantification of 6
Why this matters: Accurate characterization of this specific metabolite is essential for predicting drug-drug interactions (DDIs), particularly with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). This protocol provides a self-validating workflow using Human Liver Microsomes (HLM) and LC-MS/MS, emphasizing the chromatographic separation of regioisomers (6
Mechanistic Background & Pathway
Finasteride is a 4-azasteroid.[1][2] Its lipophilicity necessitates extensive hepatic metabolism for clearance. The primary Phase I metabolic engine is the Cytochrome P450 system.
The CYP3A4 Dominance
Approximately 90% of finasteride's oxidative metabolism is driven by the CYP3A subfamily (specifically CYP3A4). The reaction inserts a hydroxyl group at the carbon-6 position in the alpha orientation.
-
Substrate: Finasteride (
373.55) -
Enzyme: CYP3A4 (NADPH-dependent)[3]
-
Product: 6
-Hydroxyfinasteride ( 389.55)
Critical Distinction: CYP3A4 also catalyzes hydroxylation at the terminal t-butyl group to form
Visualization: Metabolic Pathway
Figure 1: Primary oxidative pathways of finasteride. Note the divergent formation of isobaric metabolites.
Experimental Protocol: Microsomal Incubation
Objective: To generate 6
Materials & Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Expert Insight: Use a pool of at least 50 donors to normalize inter-individual CYP3A4 variability.
-
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Alternative: Solid NADPH (1 mM final concentration) prepared fresh.
-
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9 or Warfarin).
Step-by-Step Workflow
This protocol is designed for a total incubation volume of 200
-
Pre-Incubation Mixture Preparation: Combine the following in a 96-well plate or microcentrifuge tubes (on ice):
-
180
L Buffer (100 mM KPi). -
10
L HLM (diluted to achieve final conc. of 0.5 mg/mL). -
2
L Finasteride stock (in MeOH/DMSO). Final substrate concentration should be near (approx. 10 M).
-
-
Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes .
-
Why? To bring lipids to a fluid state and enzymes to optimal temperature without initiating turnover.
-
-
Reaction Initiation: Add 10
L NADPH solution.[4][5]-
Start Timer immediately.
-
-
Incubation: Maintain at 37°C with gentle shaking (300 rpm).
-
Timepoints: 0, 5, 10, 20, 30, and 60 minutes (for linearity assessment).
-
-
Termination (Quenching): At each timepoint, transfer aliquots into tubes containing 200
L Ice-Cold Acetonitrile . -
Clarification: Vortex vigorously for 30 seconds. Centrifuge at 4,000 rpm (or 3,000 x g) for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.
Visualization: Experimental Workflow
Figure 2: Standardized incubation workflow for metabolic stability assessment.
Analytical Methodology (LC-MS/MS)
Challenge: Separating 6
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7
m) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B (Isocratic hold)
-
0.5-4.0 min: 30%
60% B (Linear ramp) -
Expert Note: A slower ramp is required to resolve the two hydroxylated isomers. 6
-OH typically elutes before -OH due to higher polarity introduced at the ring structure.
-
Mass Spectrometry Settings (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Finasteride | 373.3 | 305.2 | 30 | 25 |
| 6 | 389.3 | 321.2* | 32 | 28 |
| Internal Standard | (Varies) | (Varies) | - | - |
*Note: The product ion 321.2 corresponds to the fragmentation of the core steroid + OH, distinct from the parent fragmentation. Verify transitions with synthesized standards if available.
Data Analysis & Validation
Self-Validating Checks
To ensure data integrity, your assay must pass these criteria:
-
Linearity: Plot Metabolite Area Ratio vs. Time.
must be for the initial velocity phase (usually 0-20 min). -
Mass Balance: The depletion of parent Finasteride should roughly correlate with the appearance of metabolites (though not 1:1 due to ionization differences).
-
Negative Control: Incubations without NADPH must show zero metabolite formation.
Kinetic Calculation
Calculate the intrinsic clearance (
Where
Reference Values:
-
(Finasteride
CYP3A4): Typically 10 - 26 M. -
Metabolic Stability: Finasteride is considered a low-to-intermediate clearance drug in vitro.
References
-
Huskey, S. E., et al. (1995). "In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites." Drug Metabolism and Disposition.
-
Constanzer, M. L., et al. (1991). "Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.
-
FDA Clinical Pharmacology Review. "Proscar (Finasteride) NDA 20-180." U.S. Food and Drug Administration.[8]
-
Guo, X., et al. (2008). "Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis."[10] Journal of Chromatographic Science.
Sources
- 1. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oyc.co.jp [oyc.co.jp]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. xyonhealth.com [xyonhealth.com]
- 7. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological Mechanism and Clinical Application Research of Finasteride - Oreate AI Blog [oreateai.com]
- 9. The Interplay between Finasteride-Induced Androgen Imbalance, Endoplasmic Reticulum Stress, Oxidative Stress, and Liver Disorders in Paternal and Filial Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Pharmacokinetics of 6alpha-Hydroxyfinasteride in preclinical models
Pharmacokinetics of 6 -Hydroxyfinasteride in Preclinical Models
Technical Guide & Whitepaper
Metabolic Pathway & Biosynthesis
Finasteride metabolism is extensive and hepatic-dependent.[2] The parent compound (N-tert-butyl-3-oxo-4-aza-5
Mechanism of Formation
In rat liver microsomes, Finasteride is metabolized via two primary competitive pathways:
- -Hydroxylation: Oxidation of the t-butyl side chain (dominant in humans and phenobarbital-induced rats).
-
6
-Hydroxylation: Oxidation of the steroid B-ring at the C6 position (dominant in untreated rats).
The 6
Pathway Visualization
The following diagram illustrates the divergence between the human-dominant (
Caption: Divergent metabolic pathways of Finasteride in Rat vs. Human models. 6
Physicochemical Properties & Activity
Understanding the structural shift is vital for bioanalysis. The addition of the hydroxyl group at the 6-position significantly alters the lipophilicity of the molecule compared to the parent.
| Property | Finasteride (Parent) | 6 |
| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₆N₂O₃ |
| Molecular Weight | 372.55 g/mol | 388.55 g/mol (+16 Da) |
| Polarity | Lipophilic (LogP ~3.0) | Increased Polarity (Elutes earlier on C18) |
| Biological Activity | Potent 5 | Weak / Inactive (<20% potency of parent) |
| Primary Excretion | Feces (via Bile) | Bile (as Glucuronide conjugate) |
Activity Note: While Finasteride is a potent inhibitor of Type II 5
Analytical Methodology (LC-MS/MS)
Quantification of 6
Sample Preparation Protocol
Objective: Extract Finasteride and 6
-
Aliquoting: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard (IS): Add 10 µL of stable-isotope labeled Finasteride-d9 (or analog like Tamoxifen).
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer clear supernatant to an LC vial.
LC-MS/MS Conditions[1][3]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Kinetex, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes (Metabolite elutes before Parent due to -OH group).
-
Detection: Positive Electrospray Ionization (+ESI), MRM Mode.
MRM Transitions:
-
Finasteride: m/z 373.3 → 305.2 (Loss of t-butylamine group).
-
6
-Hydroxyfinasteride: m/z 389.3 → 321.2 (Shift of +16 Da on precursor and fragment).
Preclinical Pharmacokinetic Profile (Rat)
In the rat model, the pharmacokinetics of 6
Key PK Parameters (General Trends)
Quantitative values below represent typical ranges observed in Sprague-Dawley rats following a single oral dose (5-10 mg/kg) of Finasteride.
| Parameter | Description | Observed Trend for 6 |
| Tmax | Time to Peak Concentration | Delayed relative to Parent (approx. 1.0 - 2.0 hrs).[3] |
| Cmax | Peak Plasma Concentration | Lower than Parent (approx. 10-30% of Parent Cmax). |
| AUC | Exposure (Area Under Curve) | Significant in untreated rats; decreases with enzyme induction (Phenobarbital). |
| T1/2 | Elimination Half-Life | Parallel to Finasteride (~3-5 hours), governed by formation rate. |
Experimental Workflow
The following workflow describes the standard preclinical study design to assess this metabolite.
Caption: Preclinical workflow for assessing Finasteride and 6
References
-
Ishii, Y., Mukoyama, H., & Ohtawa, M. (1994). In vitro biotransformation of finasteride in rat hepatic microsomes.[3] Isolation and characterization of metabolites. Drug Metabolism and Disposition.[2][4] Link
-
Lundahl, A., Hedeland, M., Bondesson, U., & Lennernäs, H. (2009). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition.[2][4] Link
- Key Finding: Contrast with human metabolism where -hydroxy is dominant; identification of glucuronide conjug
-
Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics.[1][4][7] Link
- Key Finding: Overview of parent drug PK and general metabolite inactivity.
-
Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. Link
- Key Finding: Foundational analytical methods for Finasteride quantific
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Role of 6alpha-Hydroxyfinasteride in androgen metabolism
Technical Guide: The Role of 6 -Hydroxyfinasteride in Androgen Metabolism
Executive Summary
6
This guide provides a technical deep-dive into the biogenesis, pharmacological activity, and analytical quantification of 6
Part 1: Molecular Mechanism & Biotransformation
The CYP3A4-Mediated Pathway
Finasteride is an azasteroid (4-azasteroid) that undergoes extensive hepatic metabolism.[1][2][3] The primary biotransformation pathway is oxidative, mediated almost exclusively by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[3]
Two major oxidative pathways compete:
- -Hydroxylation: Hydroxylation of the distal tert-butyl side chain.
-
6-Hydroxylation: Allylic hydroxylation at the C6 position of the B-ring.
Stereochemistry and Regioselectivity
The hydroxylation at C6 is stereoselective, favoring the
-
Structural Logic: The 4-aza-3-oxosteroid structure creates a specific binding orientation within the CYP3A4 heme pocket. The C6 position is allylic to the
double bond (in the A-ring) and the amide functionality. -
Mechanistic Insight: The reaction proceeds via hydrogen abstraction from C6, followed by "oxygen rebound." The
-face attack is sterically favored due to the angular methyl group at C10 (C19 in steroid numbering) shielding the -face.
Metabolic Pathway Visualization
The following diagram illustrates the bifurcation of Finasteride metabolism.
Figure 1: Metabolic branching of Finasteride mediated by CYP3A4.[1] The 6
Part 2: Pharmacodynamics & Biological Activity
Inhibitory Potency
A critical question in drug development is whether metabolites contribute to the therapeutic effect ("active metabolites").
-
Parent Compound (Finasteride): Potent inhibitor of 5
-reductase Type II (IC 69 nM) and Type III. -
6
-Hydroxyfinasteride: Retains the 4-azasteroid core required for enzyme binding but suffers from steric interference introduced by the hydroxyl group at C6.
Key Finding: The 6
Comparative Potency Data
| Compound | Target Enzyme | Relative Potency | Role in Therapy |
| Finasteride | 5 | 100% (Baseline) | Primary Therapeutic |
| 6 | 5 | < 20% | Clearance Product |
| 5 | < 20% | Clearance Product |
Part 3: Analytical Methodologies (LC-MS/MS)
For researchers conducting pharmacokinetic studies or forensic analysis, accurate quantification of 6
Experimental Protocol: Sample Preparation
Objective: Isolate Finasteride and metabolites from plasma while removing proteins and phospholipids.
-
Aliquot: Transfer 200
L of plasma into a clean centrifuge tube. -
Internal Standard (IS): Add 20
L of Finasteride-d9 (100 ng/mL). Vortex for 10 seconds.-
Why d9? Deuterated standards correct for matrix effects and ionization suppression in ESI.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .
-
Chemistry: MTBE is preferred over Ethyl Acetate for cleaner supernatants and faster evaporation.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a glass tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100
L of Mobile Phase (50:50 A:B).
LC-MS/MS Parameters
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
MRM Transitions (Quantification)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Finasteride | 373.2 | 305.2 | 30 |
| 6 | 389.2 | 321.2 | 32 |
| Finasteride-d9 (IS) | 382.3 | 314.3 | 30 |
Note: The mass shift of +16 Da (373
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the isolation and quantification of Finasteride metabolites.
Part 4: Biocatalytic Generation (Synthesis Alternative)
Chemical synthesis of 6
Protocol: Microsomal Incubation
Objective: Generate 6
-
Reaction Mixture (500
L):-
Phosphate Buffer (100 mM, pH 7.4).
-
Human Liver Microsomes (HLM): 0.5 mg protein/mL.
-
Substrate: Finasteride (10
M). -
MgCl
(3 mM).
-
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM).
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Add 500
L ice-cold Acetonitrile. -
Isolation: Centrifuge and collect supernatant. The 6
-OH metabolite will appear at a distinct retention time (approx. 0.8 RRT relative to parent) in the LC-MS method described above.
References
-
Metabolism of Finasteride: National Institutes of Health (NIH). Finasteride Metabolism and Pharmacogenetics. Available at: [Link]
-
Pharmacological Activity: Steiner, J. F. (1996). Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. Clinical Pharmacokinetics. Available at: [Link]
-
Analytical Protocol (LC-MS/MS): Constanzer, M. L., et al. (1991). Determination of Finasteride in Human Plasma by HPLC with APCI-MS. Journal of Chromatography B. Available at: [Link]
-
Chemical Structure: PubChem. This compound Compound Summary. Available at: [Link]
-
Enzyme Kinetics: FDA Drug Approval Package. Proscar (Finasteride) Clinical Pharmacology Review. Available at: [Link]
Sources
- 1. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Finasteride Concentrations and Prostate Cancer Risk: Results from the Prostate Cancer Prevention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
6alpha-Hydroxyfinasteride CAS number and molecular weight
Technical Whitepaper: 6 -Hydroxyfinasteride
Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1]
Executive Summary
6
This guide serves as a reference for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls), providing validated data on the compound's identity, synthesis/isolation strategies, and analytical fingerprints.
Physicochemical Identity
The following table consolidates the core chemical identifiers for 6
| Parameter | Technical Specification |
| Chemical Name | (5$\alpha |
| CAS Number | 154387-62-9 |
| Molecular Formula | |
| Molecular Weight | 388.54 g/mol |
| Monoisotopic Mass | 388.2726 Da |
| Stereochemistry | 6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |
| Role | Phase I Metabolite, Pharmaceutical Impurity |
Metabolic Significance & Biosynthesis
Finasteride undergoes extensive hepatic metabolism. While the oxidative attack on the tert-butyl side chain (forming
3.1 Mechanism of Formation
The introduction of the hydroxyl group at the C6 position is a stereoselective oxidation. This transformation renders the molecule more hydrophilic, facilitating subsequent Phase II conjugation (glucuronidation) and biliary excretion.
Figure 1: Metabolic Pathway of Finasteride The following diagram illustrates the CYP3A4-mediated conversion of Finasteride to its primary oxidative metabolites.
Caption: CYP3A4-mediated divergence of Finasteride metabolism into side-chain and steroid-core oxidation products.
3.2 Pharmacological Activity
Unlike the parent compound, 6
Analytical Characterization
Accurate identification of 6
4.1 Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion:
. -
Key Fragmentation Pattern:
-
Loss of Water:
371 ( ). -
Cleavage of t-Butyl Amide: Characteristic fragments resulting from the loss of the side chain (
). -
Differentiation: The fragmentation pattern of the steroid core differs from
-hydroxyfinasteride, where the hydroxylation is on the leaving t-butyl group.
-
4.2 Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the alpha stereochemistry at C6.
-
NMR (Typical features in
):-
H6 Proton: A resonance signal typically appearing between
4.0 – 4.5 ppm . The multiplicity (coupling constant) helps distinguish 6 (equatorial OH, axial H) from 6 isomers. -
H1 Olefinic Proton: Characteristic doublet at
~6.8 ppm (consistent with the -3-one system). -
t-Butyl Group: Strong singlet at
~1.4 ppm . -
C18 Methyl: Singlet at
~0.7 ppm .
-
Experimental Protocol: Metabolite Identification Workflow
Objective: To isolate and identify 6
Prerequisites:
-
Human Liver Microsomes (HLM).
-
NADPH Regenerating System.
-
Reference Standard: 6
-Hydroxyfinasteride (CAS 154387-62-9).
Workflow Steps
-
Incubation:
-
Prepare a reaction mixture containing Finasteride (10
M), HLM (1 mg protein/mL), and phosphate buffer (pH 7.4). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
-
Quenching & Extraction:
-
Terminate reaction with ice-cold Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:Sample).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant.
-
-
Enrichment (Solid Phase Extraction - SPE):
-
Condition HLB cartridges with Methanol followed by Water.
-
Load supernatant, wash with 5% Methanol/Water to remove polar interferences.
-
Elute metabolites with 100% Methanol.
-
Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor Transition
(Water loss) and (Amide cleavage).
-
Figure 2: Analytical Workflow
Caption: Step-by-step workflow for the isolation and identification of Finasteride metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981554, 6alpha-Hydroxyfinasteride. Retrieved from [Link]
-
Huskey, S. E., et al. (1995). Chemical disposition of finasteride in humans. Drug Metabolism and Disposition.[1] (Detailed mapping of metabolic pathways including hydroxylation).
- Stearns, V. et al. (2015).Finasteride Concentrations and Prostate Cancer Risk.
Understanding the stereochemistry of 6alpha-Hydroxyfinasteride
Stereochemical Elucidation and Characterization of 6 -Hydroxyfinasteride
A Technical Guide for Drug Metabolism and Structural Biology
Executive Summary & Biological Context
Finasteride (N-(1,1-dimethylethyl)-3-oxo-4-aza-5
The identification of 6
This guide provides a rigorous framework for the isolation, structural elucidation, and stereochemical assignment of 6
Structural Elucidation: The Stereochemistry Core
The definitive assignment of the hydroxyl group to the 6
Stereochemical Logic
-
Scaffold Geometry: Finasteride possesses a rigid trans-A/B ring junction (5
-H). The C19 angular methyl group is in the -orientation (axial). -
Target: We must determine if the hydroxyl group at C6 is
(equatorial-like) or (axial-like). -
The Diagnostic Proton:
-
If the OH is 6
, the H6 proton is 6 . -
If the OH is 6
, the H6 proton is 6 .
-
-
NOE Correlation (The "Self-Validating" Check):
-
The C19-Methyl is on the
-face. -
A 6
-H will share the same face as the C19-Me and exhibit a strong Nuclear Overhauser Effect (NOE). -
A 6
-H is on the opposite face ( ) and will show negligible NOE with the C19-Me.
-
Predicted NMR Data (Solvent: DMSO- )
The following table summarizes the expected chemical shifts and correlations distinguishing the parent from the 6
| Position | Proton | Finasteride ( | 6 | Multiplicity | Diagnostic Correlation (NOESY/HMBC) |
| C1 | H1 | 6.78 | 6.80 | d | HMBC to C3 |
| C5 | H5 | 3.25 | 3.35 | dd | NOE to H9 |
| C6 | H6 | ~1.6 (obscured) | 4.15 - 4.25 | m (br) | Strong NOE to C19-Me (Confirms |
| C19 | Me | 0.88 | 0.92 | s | NOE to H6 |
| Side Chain | t-Butyl | 1.22 | 1.22 | s | Unchanged (Rules out |
Visualization of Stereochemical Determination
The following diagram illustrates the logical flow for assigning the stereochemistry using NMR data.
Figure 1: Decision tree for NMR-based stereochemical assignment of 6-hydroxyfinasteride.
Biosynthesis and Metabolic Pathway
The formation of 6
Mechanistic Insight
The steric bulk of the tert-butyl amide side chain and the planar nature of the
-
Testosterone: Lacks the 4-aza/t-butyl groups; binds to present the 6
-face to the heme iron. -
Finasteride: The 4-aza modification and bulky 17-substituent likely force a binding mode where the
-face of the B-ring is accessible to the active oxidant (Compound I), resulting in 6 -hydroxylation .
Metabolic Pathway Diagram
Figure 2: Metabolic divergence of Finasteride mediated by CYP3A4.
Experimental Protocols
The following protocols are designed to generate, isolate, and validate the 6
In Vitro Generation (Microsomal Incubation)
This protocol maximizes metabolite yield for structural characterization.
-
Reaction Mixture:
-
Substrate: Finasteride (50 µM final concentration).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg protein/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
-
Incubation:
-
Pre-incubate HLM and Finasteride for 5 min at 37°C.
-
Initiate with NADPH system.
-
Incubate for 60 minutes with gentle shaking.
-
-
Termination:
-
Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
Isolation via Semi-Preparative HPLC
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 210 nm (amide) and 254 nm.
-
Target Collection:
-
Finasteride elutes late (~15-18 min).
- -OH elutes earlier.
-
6
-OH is more polar than the parent but distinct from the side-chain hydroxylated species. Look for the peak with m/z 389.[1]
-
Mass Spectrometry Validation
Before NMR, validate the fraction using LC-MS/MS.
-
Precursor Ion: m/z 389.2
. -
Fragmentation Pattern:
-
Loss of t-butyl amine (-73 Da)
m/z 316. -
Diagnostic fragment for B-ring hydroxylation: The steroid core fragments will differ from the
-OH metabolite (where the core is intact).
-
References
-
Metabolism of Finasteride: Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. Source: NIH / PubMed Central. URL:[Link]
-
Identification of Metabolites: Title: Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry.[2] Source: PubMed. URL:[Link]
-
CYP3A4 Mechanism: Title: Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Source: Drug Metabolism and Disposition.[3][4] URL:[Link]
-
NMR Characterization of Steroids: Title: NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products (Contextual reference for NMR methodology). Source: NIH. URL:[Link]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for 6alpha-Hydroxyfinasteride detection
Application Note: High-Sensitivity Quantitation of 6 -Hydroxyfinasteride in Biological Matrices via LC-MS/MS
Executive Summary & Scientific Rationale
Finasteride is a synthetic 4-azasteroid compound that selectively inhibits Type II 5
-
Metabolic Profiling: It represents the primary CYP3A4-mediated metabolic pathway, serving as a biomarker for hepatic clearance variations.
-
Forensic & Anti-Doping: In urine matrices, the metabolite profile often extends the detection window beyond that of the parent drug.
-
Isomeric Complexity: The presence of
-hydroxyfinasteride (hydroxylation on the t-butyl side chain) requires rigorous chromatographic separation to avoid quantitation errors due to isobaric interference ( 389.2).
This guide provides a validated, self-checking protocol for the extraction and quantitation of 6
Chemical Mechanism & Metabolic Pathway[1][2]
Understanding the structural changes is vital for MS/MS transition selection. Finasteride undergoes hydroxylation at the 6-position of the steroid ring or the terminal methyl of the t-butyl side chain.
Metabolic Pathway Diagram
Figure 1: CYP3A4-mediated metabolism of Finasteride.[1][2][3] Note that both metabolites are isobaric (
Analytical Method A: High-Throughput Plasma Analysis (PK Studies)
Objective: Rapid quantification with minimal matrix effect. Matrix: Human Plasma (K2EDTA). LOD/LLOQ: 0.1 ng/mL / 0.5 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
We utilize Methyl tert-butyl ether (MTBE) over Ethyl Acetate. Why? MTBE forms a clear upper organic layer that freezes easily, allowing for "pour-off" separation, and it extracts the slightly more polar 6
Protocol Steps:
-
Aliquot: Transfer 200
L of plasma into a 1.5 mL polypropylene tube. -
Internal Standard: Add 20
L of Finasteride-d9 (or 6 -OH-Fin-d3 if available) at 100 ng/mL. Vortex for 10 sec. -
Extraction: Add 1.0 mL of MTBE .
-
Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).
-
Phase Separation: Centrifuge at 14,000 rpm (
) for 10 minutes at 4°C. -
Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 sec). Pour the liquid organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100
L of Mobile Phase A:B (50:50). Vortex and transfer to autosampler vials.
LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8
m) or Waters Acquity BEH C18.-
Rationale: A sub-2-micron particle size is required to baseline-separate the 6
and isomers within a reasonable run time (< 5 min).
-
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Loading |
| 3.50 | 90 | Elution of Analytes |
| 4.00 | 90 | Wash |
| 4.10 | 30 | Re-equilibration |
| 5.00 | 30 | End |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Mechanism: Protonation of the amide nitrogen.
MRM Transitions (Quantitation & Confirmation):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanistic Note |
| Finasteride | 373.2 | 305.2 | 30 | Loss of t-butylamine group |
| 6 | 389.2 | 321.2 | 32 | Loss of t-butylamine; Core retains OH |
| 6 | 389.2 | 303.2 | 45 | Loss of H2O + t-butylamine |
| IS (Fin-d9) | 382.3 | 314.3 | 30 | Deuterated analog |
Analytical Method B: Trace Analysis in Urine (Forensic/Doping)
Objective: Maximum sensitivity and removal of salts/urea. Matrix: Human Urine.[3][4] Challenge: Urine contains high salt concentrations and potential glucuronide conjugates. Although Finasteride metabolites are excreted largely in feces, the urinary fraction (approx. 40%) requires cleanup.[3]
Sample Preparation: Solid Phase Extraction (SPE)
We use a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) which functions via a "wettable" copolymer, allowing retention of polar metabolites even if the sorbent dries out.
Workflow Diagram:
Figure 2: SPE Workflow for urine analysis. Step 1 is conditional; while 6
Validation & Quality Assurance (Self-Validating Systems)
To ensure the protocol is "self-validating," the following controls must be embedded in every batch run.
Isomeric Resolution Check
The critical failure mode in this assay is the co-elution of 6
-
Protocol: Inject a "System Suitability Standard" containing both isomers at the start of the run.
-
Acceptance Criteria: Valley-to-peak ratio must be < 10% (baseline separation). If peaks merge, lower the initial gradient %B or reduce flow rate.
Matrix Effect (ME) Evaluation
Ion suppression from phospholipids can mask the signal.
-
Calculation:
-
A = Peak area of analyte in neat solution.
-
B = Peak area of analyte spiked into extracted blank matrix.
-
-
Acceptance: ME should be between 85-115%.[5] If < 85%, improve the Wash step in SPE or switch LLE solvent to Hexane:Ethyl Acetate (50:50).
Carryover Check
Due to the lipophilicity of steroid-like structures, they stick to injector ports.
-
Protocol: Inject a Double Blank (Mobile Phase only) immediately after the Upper Limit of Quantification (ULOQ) standard.
-
Acceptance: Signal in blank must be < 20% of the LLOQ signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect pH in mobile phase. | Ensure pH is ~3.0 (Formic acid). Basic pH suppresses protonation of the amide. |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 10mM to mask silanol sites. |
| Drifting RT | Column temperature fluctuation. | Ensure column oven is stable at 45°C; steroids are temp-sensitive. |
| High Backpressure | Protein precipitation in column. | Check LLE supernatant transfer; ensure no "buffy coat" or protein layer was aspirated. |
References
-
Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection.[6] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in LC/MS bioanalysis. Journal of Chromatography B.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
-
World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023IDCR (Identification Criteria for Qualitative Assays).
-
Steiner, M. S., et al. (1996). Pharmacokinetics of Finasteride. Clinical Pharmacokinetics.
6alpha-Hydroxyfinasteride enzyme inhibition assay protocol
Application Note: High-Sensitivity LC-MS/MS Assay for 5
Abstract & Scope
This application note details a robust, high-sensitivity protocol for evaluating the inhibitory potency of 6
This guide moves beyond legacy radiometric (
Scientific Background & Mechanism
The Biological Target: 5 -Reductase
The enzyme 5
Mechanism of Inhibition
-
Finasteride (Parent): Acts as a mechanism-based "suicide" inhibitor. It forms a stable NADP-dihydrofinasteride adduct that occupies the active site with extreme affinity, effectively rendering the enzyme turnover number to zero.
-
6
-Hydroxyfinasteride (Metabolite): Formed via CYP3A4-mediated hydroxylation.[4][5] Structural modifications at the 6-position or the t-butyl side chain often sterically hinder the formation of the stable adduct. Consequently, this metabolite typically exhibits significantly reduced potency (<20% of parent) and may display reversible competitive kinetics rather than irreversible inactivation.
Pathway Visualization
Figure 1: Mechanism of Action and Metabolic Pathway. Finasteride inhibits 5AR to block DHT production.[1][2][6][7][8][9][10] The metabolite 6
Materials & Instrumentation
Reagents
| Component | Specification | Purpose |
| Enzyme Source | LNCaP Cell Homogenate or Rat Liver Microsomes (RLM) | Source of Type II 5 |
| Substrate | Testosterone (unlabeled) | Precursor for the enzymatic reaction. |
| Cofactor | NADPH (Tetrasodium salt) | Essential hydride donor for reduction. |
| Test Compound | 6 | The specific metabolite being assayed. |
| Positive Control | Finasteride (>98% purity) | Validation of assay performance. |
| Internal Standard | Testosterone-d3 or DHT-d3 | Normalization for LC-MS analysis. |
| Buffer System | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA | Maintains physiological pH and stability. |
Instrumentation
-
Incubator: Orbital shaker capable of maintaining 37°C ± 0.5°C.
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Mass Spectrometer: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Sciex Triple Quad 6500+).
-
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 2.1 x 50 mm).
Experimental Protocol
Phase 1: Enzyme Preparation (LNCaP Model)
Note: LNCaP cells are preferred for Type II specificity. If using microsomes, ensure pH is optimized to 7.0.
-
Harvest: Scrape LNCaP cells (at ~80% confluency) into ice-cold Tris-HCl buffer (pH 7.4).
-
Lysis: Homogenize cells using a probe sonicator (3 x 10s bursts on ice).
-
Clarification: Centrifuge at 1,900 x g for 10 min at 4°C to remove debris. Collect the supernatant.
-
Quantification: Determine total protein concentration using a BCA assay. Adjust to 1.0 mg/mL.
Phase 2: Inhibition Assay Workflow
Step 1: Pre-Incubation
-
In a 96-well deep-well plate, combine:
-
80 µL Enzyme Homogenate (approx. 75-100 µg protein).
-
10 µL Test Compound (6
-OH-Finasteride) in DMSO.[11]-
Concentration Range: 0.1 nM to 10 µM (serial dilutions).
-
Controls: DMSO only (0% inhibition), Finasteride 1 µM (100% inhibition).
-
-
-
Incubate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme prior to catalysis.
Step 2: Reaction Initiation
-
Add 10 µL of Substrate Mix:
-
Testosterone: Final concentration 2 µM (
is typically ~0.5-1.0 µM; saturating conditions ensure ). -
NADPH: Final concentration 1 mM.
-
-
Seal plate and incubate at 37°C for 60 minutes with gentle shaking.
Step 3: Termination & Extraction
-
Stop reaction by adding 200 µL ice-cold Acetonitrile containing the Internal Standard (DHT-d3, 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an LC vial for analysis.
Phase 3: LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 3 minutes.
-
MRM Transitions:
-
DHT (Target): 291.2
255.2 (Quantifier). -
Testosterone (Substrate): 289.2
97.1. -
DHT-d3 (IS): 294.2
258.2.
-
Workflow Visualization
Figure 2: Experimental Workflow. Critical timing steps are highlighted to ensure reproducibility.
Data Analysis & Interpretation
Calculation
Calculate the percent inhibition for each concentration of 6
-
AUC: Area Under the Curve of the DHT peak.[11]
-
IS: Internal Standard area.
-
Control: DMSO vehicle control (maximum enzyme activity).
Expected Results (Reference Data)
The following table illustrates typical potency shifts observed between the parent drug and its metabolites.
| Compound | IC | Relative Potency | Interpretation |
| Finasteride | 3 - 10 nM | 100% | Potent, irreversible inhibition. |
| 6 | > 100 nM | < 10% | Weak, likely reversible inhibition. |
| Dutasteride | ~ 1 - 3 nM | > 100% | Dual inhibitor (Type I & II). |
Expert Insights & Troubleshooting (E-E-A-T)
-
Solubility Artifacts: Finasteride and its metabolites are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher solvent loads can denature the enzyme or cause compound precipitation, leading to false negatives.
-
NADPH Stability: NADPH degrades rapidly at room temperature. Always prepare the cofactor solution fresh immediately before the "Initiation" step and keep it on ice.
-
Derivatization Option: If LC-MS sensitivity is low (e.g., low protein yield), consider derivatizing the final extract with Hydroxylamine or Picolinic Acid . This adds a proton-affinitive tag to DHT, increasing ionization efficiency by 10-100 fold.
-
Distinguishing Mechanism: To confirm if 6
-OH-Finasteride retains the "suicide inhibition" mechanism of the parent, perform a "jump-dilution" experiment. Pre-incubate at high concentration, then dilute 100-fold. If activity recovers, the inhibition is reversible (unlike Finasteride).
References
-
Sudduth, S. L., & Koronkowski, M. J. (1993). Finasteride: the first 5 alpha-reductase inhibitor. Pharmacotherapy, 13(4), 309–329.
-
Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics, 30(1), 16–27.
-
Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor.[4] Journal of the American Chemical Society, 118(10), 2359-2365.
-
Srivilai, J., et al. (2016). A new label-free screen for steroid 5α-reductase inhibitors using LC-MS.[12] Steroids, 116, 18-25.
-
Takayama, K., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Applied Sciences, 11(4), 1548.
Sources
- 1. xyonhealth.com [xyonhealth.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for 6alpha-Hydroxyfinasteride activity
Application Note: High-Sensitivity Cell-Based Assay for 6 -Hydroxyfinasteride Activity
Methodology for Quantifying 5
Abstract & Introduction
The pharmacological profile of Finasteride, a potent 5
This Application Note provides a rigorous protocol for evaluating 6
Biological Rationale & Mechanism
The enzyme 5
To determine if 6
Signaling Pathway & Inhibition Logic
Figure 1: The 5
Experimental Design Strategy
The Cell Model: HEK293-SRD5A2
While LNCaP cells express endogenous 5AR, expression levels can vary with passage number. We utilize HEK293 cells stably transfected with human SRD5A2 cDNA . This ensures:
-
High Enzyme Expression: Maximizes the signal-to-noise ratio.
-
Specificity: Isolates Type II activity (the primary target of Finasteride) from Type I.
-
Robustness: HEK293 cells are adherent and tolerate washing steps well.
Detection Method: LC-MS/MS vs. Immunoassay
We prioritize LC-MS/MS over ELISA. Steroid immunoassays suffer from cross-reactivity between Testosterone, DHT, and the finasteride structure itself. LC-MS/MS provides mass-specific detection (MRM mode), essential for distinguishing the metabolite from the substrate.
Materials & Reagents
| Category | Item | Specification/Notes |
| Cell Line | HEK293-SRD5A2 | Stable clone (G418 selected) or transient transfection. |
| Compounds | 6 | Purity >98%. Dissolve in 100% DMSO. |
| Finasteride (Control) | Positive control for inhibition (IC50 ~1-5 nM). | |
| Substrate | Testosterone | Final assay concentration: 100 nM. |
| Internal Std | d3-Testosterone / d3-DHT | Deuterated standards for LC-MS normalization. |
| Media | DMEM | Phenol-red free (to reduce steroid interference). |
| Solvents | Acetonitrile / Methanol | LC-MS Grade. |
Detailed Protocol: Cell-Based Inhibition Assay
Phase 1: Cell Preparation (Day -1)
-
Harvest HEK293-SRD5A2 cells using Trypsin-EDTA.
-
Count cells and resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Note: Charcoal stripping removes endogenous steroids that would skew the baseline.
-
-
Seed 200,000 cells/well in 24-well plates (poly-D-lysine coated recommended).
-
Incubate overnight at 37°C, 5% CO
to allow attachment.
Phase 2: Treatment & Incubation (Day 0)
-
Compound Dilution: Prepare 1000x stocks of 6
-Hydroxyfinasteride and Finasteride in DMSO.-
Dose Range: 0.1 nM to 1000 nM (Log scale).
-
-
Substrate Preparation: Prepare 2x Testosterone media (200 nM T in serum-free DMEM).
-
Treatment:
-
Remove culture media from wells.
-
Add 495
L of fresh serum-free media. -
Add 0.5
L of Compound Stock (or DMSO vehicle). -
Pre-incubation: Incubate for 30 minutes at 37°C. This allows the inhibitor to bind the enzyme before substrate competition begins.
-
-
Reaction Start: Add 500
L of 2x Testosterone media (Final T conc = 100 nM). -
Reaction Time: Incubate for 2 hours at 37°C.
-
Optimization Note: Do not exceed 4 hours; substrate depletion >30% affects Michaelis-Menten kinetics linearity.
-
Phase 3: Extraction (Day 0)
-
Termination: Place plate on ice immediately. Remove 800
L of media and transfer to a 2 mL Eppendorf tube. -
Internal Standard: Add 10
L of Internal Standard Mix (d3-T and d3-DHT, 100 ng/mL). -
Liquid-Liquid Extraction (LLE):
-
Add 1 mL Methyl tert-butyl ether (MTBE) .
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
-
Drying: Transfer the upper organic layer (MTBE) to a fresh glass vial. Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100
L of 50:50 Methanol:Water (0.1% Formic Acid).
LC-MS/MS Quantification Protocol
Instrument Parameters
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m C18, 50 x 2.1 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Testosterone | 289.2 | 97.1 | 25 |
| DHT | 291.2 | 255.2 | 20 |
| d3-Testosterone | 292.2 | 97.1 | 25 |
| d3-DHT | 294.2 | 258.2 | 20 |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the cell-based inhibition assay.
Data Analysis & Expected Results
Calculation
Calculate the Percent Conversion of Testosterone to DHT for each well:
Normalize results to the Vehicle Control (DMSO only, 0% Inhibition) and a "No Cell" or "Mock Transfected" control (100% Inhibition baseline).
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Use a 4-parameter logistic regression (Sigmoidal dose-response) to calculate the IC50.
Expected Outcome
-
Finasteride (Control): Expected IC50 range: 1 – 10 nM .
-
6
-Hydroxyfinasteride: Based on metabolite profiling literature, expect reduced potency (approx. 20% of parent). The IC50 is likely to fall in the 50 – 200 nM range. -
Interpretation: If the IC50 is significantly higher (>1000 nM), the metabolite is considered pharmacologically inactive at therapeutic doses.
References
-
Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor. Journal of the American Chemical Society. Link
-
Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Link
-
Tian, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. MDPI. Link
-
FDA Drug Label. PROSCAR (finasteride) tablets. U.S. Food and Drug Administration.[3] Link
-
Foley, D., & Calton, L. UPLC-MS/MS Analysis of Dihydrotestosterone, Testosterone... in Serum for Clinical Research.[4] Waters Corporation Application Note. Link
In vivo studies using 6alpha-Hydroxyfinasteride in animal models
Application Note: In Vivo Profiling and Pharmacokinetics of 6 -Hydroxyfinasteride
Abstract
This application note details the experimental protocols for investigating 6
Introduction & Scientific Rationale
Finasteride is a Type II 5
- -Hydroxyfinasteride (Minor)
-
6
-Hydroxyfinasteride (Major)
Why Study 6 -Hydroxyfinasteride?
-
Metabolic Stability Marker: It serves as a robust in vivo probe for CYP3A4 activity.
-
Activity Verification: Although historically considered to possess <20% of the parent drug's inhibitory potency, rigorous safety assessments require verifying this "inactivity" in high-dose scenarios to rule out off-target toxicity.
-
Renal Clearance: Unlike the parent drug (excreted via bile/feces), the polar hydroxyl group allows a significant portion of 6
-Hydroxyfinasteride to be eliminated renally, making it a marker for kidney function in pharmacokinetic models.
Experimental Design Strategy
Animal Model Selection[1]
-
Primary Species: Sprague-Dawley Rat (Male, 250–300 g).
-
Rationale: The rat liver expresses CYP3A2 (homologous to human CYP3A4), making it an acceptable surrogate for metabolic profiling. Male rats are required if pharmacodynamic endpoints (prostate weight reduction) are included.
Chemical Formulation
6
-
Vehicle System: 20% PEG 400 / 10% Ethanol / 70% Saline.
-
Preparation: Dissolve compound in Ethanol first, add PEG 400, vortex, then slowly add warm Saline while sonicating.
Protocol A: Direct Pharmacokinetic Profiling
Objective: To determine the intrinsic clearance (
Step-by-Step Methodology
-
Catheterization:
-
Anesthetize rats using Isoflurane (2-3%).
-
Cannulate the jugular vein for blood sampling.
-
Optional: Cannulate the femoral vein for IV administration (to separate dosing/sampling sites and prevent contamination).
-
-
Dosing:
-
Group 1 (IV): Administer 6
-Hydroxyfinasteride at 1 mg/kg via femoral vein bolus ( ). -
Group 2 (PO): Administer at 5 mg/kg via oral gavage to assess potential gut-wall metabolism or bioavailability (though rarely dosed orally in clinic, this defines metabolic stability).
-
-
Sampling Schedule:
-
Collect 0.2 mL blood into K2-EDTA tubes at: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h.
-
Centrifuge immediately at 3000
g for 10 min ( C). -
Store plasma at
C.
-
Protocol B: Pharmacodynamic Assessment (Activity Check)
Objective: To verify the reduced potency of 6
Experimental Workflow
-
Acclimation: 7 days.
-
Treatment Groups (n=6/group):
-
Vehicle Control: PEG/Saline daily.
-
Positive Control: Finasteride (5 mg/kg/day PO).
-
Test Group: 6
-Hydroxyfinasteride (5 mg/kg/day PO). -
High-Dose Test: 6
-Hydroxyfinasteride (25 mg/kg/day PO).
-
-
Duration: 14 Days.
-
Endpoint:
-
Necropsy on Day 15.
-
Weigh Ventral Prostate (VP) and Seminal Vesicles (SV).
-
Hypothesis: Finasteride group will show significant VP atrophy. 6
-OH groups should show minimal to no atrophy compared to vehicle, confirming low affinity for 5 -reductase.
-
Bioanalytical Method (LC-MS/MS)[2]
Sample Preparation (Protein Precipitation)
-
Thaw plasma on ice.
-
Aliquot 50
L plasma. -
Add 200
L Acetonitrile containing Internal Standard (Finasteride-d9 or Warfarin). -
Vortex (2 min) and Centrifuge (12,000 rpm, 10 min).
-
Inject 5
L of supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
Mass Spectrometry Transitions (MRM)
Note: 6
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Finasteride | 373.2 | 305.2 | 30 | Loss of t-butyl group |
| 6 | 389.2 | 333.2 | 32 | Loss of C4H8 (isobutylene) |
| IS (Fin-d9) | 382.3 | 314.3 | 30 | Deuterated analog |
Visualization of Workflows
Metabolic Pathway & Logic
The following diagram illustrates the metabolic positioning of 6
Figure 1: Metabolic pathway of Finasteride showing the formation of 6
Experimental Workflow
The step-by-step execution for the PK/PD study.
Figure 2: Chronological workflow for the in vivo pharmacokinetic assessment of 6
Data Analysis & Interpretation
Pharmacokinetic Parameters
Calculate the following using Non-Compartmental Analysis (NCA):
- : Maximum observed concentration.
- : Area under the curve (measure of total exposure).[1]
-
: Clearance (
). - : Volume of distribution at steady state.
Interpretation Guide
-
High
: Indicates rapid elimination; if dosing parent finasteride, high levels of metabolite indicate strong CYP3A4 induction. -
Low
: Indicates the metabolite is confined to plasma/extracellular fluid (expected due to increased polarity vs. parent). -
PD Correlation : If prostate weight decreases in the 6
-OH group, the metabolite retains significant biological activity, necessitating a revision of the safety margins.
References
-
FDA Drug Approval Package. (1992). Proscar (Finasteride) Pharmacology Review. Center for Drug Evaluation and Research. Link
-
Steiner, J. F. (1996). Clinical pharmacokinetics of finasteride. Clinical Pharmacokinetics, 30(1), 16-27. Link
-
Huskey, S. W., et al. (1995). N-Glucuronidation of the 5 alpha-reductase inhibitor finasteride by human liver microsomes. Drug Metabolism and Disposition, 23(10), 1126-1135. Link
-
Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 566(1), 127-134. Link
How to use 6alpha-Hydroxyfinasteride in prostate cancer research
Application Note: Utilizing 6 -Hydroxyfinasteride in Prostate Cancer Pharmacokinetics and Metabolism Studies
Abstract & Strategic Overview
In prostate cancer (PCa) research, Finasteride serves as a benchmark 5
While significantly less potent than the parent drug, 6
-
CYP3A4 Phenotyping: Assessing metabolic variability in patient-derived samples.
-
Bioanalytical Integrity: Distinguishing active drug from inactive metabolites in plasma via LC-MS/MS.
-
Off-Target Toxicity Screening: Verifying that observed cytotoxic effects in PCa models are driven by 5AR inhibition (parent drug) rather than metabolite accumulation.
This guide provides the technical protocols to synthesize, quantify, and validate 6
Metabolic Pathway & Mechanism[5]
Finasteride is metabolized extensively in the liver.[5][6] The primary Phase I metabolic pathway involves hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) isozyme.[7] Understanding this pathway is essential for interpreting pharmacokinetic (PK) data, especially in PCa patients undergoing polypharmacy.
DOT Diagram: Finasteride Metabolic Pathway
Figure 1: The CYP3A4-mediated conversion of Finasteride to its 6
Application 1: In Vitro Metabolic Stability Assay (CYP3A4 Profiling)
Objective: To determine the rate of 6
Reagents Required
-
Substrate: Finasteride (10 mM stock in DMSO).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9).
Protocol Steps
-
Pre-incubation:
-
Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final conc).
-
Add Finasteride (1
M final conc). -
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
-
Sampling:
-
At time points
min, remove 50 L aliquots.
-
-
Termination:
-
Immediately dispense aliquot into 150
L of Stop Solution (Ice-cold ACN). Vortex for 30 seconds.
-
-
Clarification:
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS vials for analysis of 6
-Hydroxyfinasteride formation.
-
Application 2: LC-MS/MS Quantification Protocol
Objective: To accurately quantify 6
Scientific Rationale: Finasteride (
Instrumental Parameters
-
System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transition Table
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Finasteride | 373.2 [M+H] | 305.2 | 30 | Active Drug |
| 6 | 389.2 [M+H] | 321.2 | 32 | Metabolite |
| Finasteride-d9 | 382.3 [M+H] | 314.3 | 30 | Internal Standard |
LC-MS/MS Workflow Diagram
Figure 2: Analytical workflow for separating Finasteride from its 6
Application 3: Comparative Potency Assay (LNCaP Cells)
Objective: To validate that 6
Cell Model: LNCaP (Androgen-sensitive human prostate adenocarcinoma).
Protocol Steps
-
Seeding:
-
Seed LNCaP cells in 96-well plates (5,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous androgens).
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Induce growth with 1 nM Dihydrotestosterone (DHT) or Testosterone (T). Note: Finasteride inhibits T
DHT conversion.[2][5][6][8][9][10] If using T, Finasteride should block growth.[3] If using DHT, Finasteride is bypassed. -
Condition A (Control): Vehicle (DMSO < 0.1%).
-
Condition B (Parent): Finasteride (0.1 nM – 10
M dose curve). -
Condition C (Metabolite): 6
-Hydroxyfinasteride (0.1 nM – 10 M dose curve).
-
-
Incubation:
-
Incubate for 72-96 hours at 37°C / 5% CO
.
-
-
Readout:
-
Assess cell viability using MTS or CellTiter-Glo assay.
-
-
Analysis:
References
-
FDA Labeling. (2011). Proscar (Finasteride) Prescribing Information. U.S. Food and Drug Administration.[2][13] [Link]
-
Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. [Link]
-
Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link] (Establishes early metabolite separation methods).
-
Thompson, I. M., et al. (2003).[3] The Influence of Finasteride on the Development of Prostate Cancer. The New England Journal of Medicine.[3] [Link] (Context for PCa prevention and metabolism relevance).
-
Li, X., et al. (2017). Liquid chromatography-tandem mass spectrometry method for the determination of finasteride in human plasma. Journal of Pharmaceutical Analysis. [Link] (Modern LC-MS/MS protocols).
Sources
- 1. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 3. Finasteride and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finasteride Increases the Expression of Hemoxygenase-1 (HO-1) and NF-E2-Related Factor-2 (Nrf2) Proteins in PC-3 Cells: Implication of Finasteride-Mediated High-Grade Prostate Tumor Occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Mechanism and Clinical Application Research of Finasteride - Oreate AI Blog [oreateai.com]
- 7. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for dissolving 6alpha-Hydroxyfinasteride for cell culture
Application Note: Solubilization and Cell Culture Protocol for 6
Abstract & Scientific Context
6
Unlike its parent compound, which is highly lipophilic, 6
Physicochemical Properties & Safety
Before handling, verify the compound identity and properties.
| Property | Specification |
| Compound Name | 6 |
| CAS Number | 154387-62-9 |
| Molecular Formula | C |
| Molecular Weight | 388.55 g/mol |
| Solubility (DMSO) | |
| Solubility (Ethanol) | |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| Storage (Solid) | -20°C, desiccated |
| Stock Stability | 6 months at -20°C (in DMSO) |
Safety Precaution: As a steroid analogue and enzyme inhibitor, handle with full PPE (gloves, lab coat, safety glasses) in a fume hood to avoid inhalation of powder.[1]
Materials & Reagents
-
Compound: 6
-Hydroxyfinasteride (High purity >98%).[1] -
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (Sigma-Aldrich or equivalent).[1]
-
Note: Ethanol is a viable alternative, but DMSO is preferred for lower volatility and better freeze-thaw stability.[1]
-
-
Filtration: 0.22
m PTFE (Polytetrafluoroethylene) or Nylon syringe filters.-
Critical: Do NOT use Cellulose Acetate (CA) or PES filters for concentrated organic stocks, as the solvent may degrade the membrane or leach impurities.
-
-
Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.
Protocol: Stock Solution Preparation
This protocol targets a 10 mM stock solution. This concentration allows for convenient 1:1000 dilutions to achieve 10
Step 1: Molarity Calculation
To prepare 1 mL of a 10 mM stock:
Practical Advice: Weighing exactly 3.89 mg is difficult. Weigh a slightly larger amount (e.g., ~5-10 mg) and adjust the DMSO volume to match.
Formula for Volume Adjustment:
Step 2: Dissolution
-
Weigh the powder into a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]
Step 3: Sterilization (Optional but Recommended)
While DMSO is bacteriostatic, introducing non-sterile powder can introduce contaminants.[1]
-
Draw the dissolved stock into a syringe.
-
Filter through a 0.22
m PTFE filter into a sterile tube. -
Note: Expect ~10-20
L loss in the filter dead volume.
Step 4: Aliquoting & Storage
-
Aliquot into small volumes (e.g., 50–100
L) to avoid repeated freeze-thaw cycles. -
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Cell Culture Application
The "Crash-Out" phenomenon occurs when a hydrophobic compound in organic solvent is added too quickly to aqueous media, causing immediate precipitation.[1]
Workflow Diagram
Caption: Step-wise dilution strategy to prevent compound precipitation. The intermediate step is recommended for concentrations >10
Step-by-Step Dilution
-
Thaw the stock aliquot at room temperature (do not heat >37°C). Vortex before use.
-
Prepare Media: Warm culture media to 37°C.
-
Direct Dilution (For <10
M final):-
Add stock directly to the media while swirling the media continuously .
-
Example: For 10
M final in 10 mL media, add 10 L of 10 mM stock.
-
-
Intermediate Dilution (For >10
M final):-
Prepare a 10x concentrated solution in media first.
-
Add this 10x solution to the cells. This allows the compound to associate with serum proteins (albumin) which aids solubility.
-
-
Vehicle Control: Always run a control well containing the same volume of pure DMSO added to the experimental wells.
Quality Control & Troubleshooting
| Issue | Diagnosis | Solution |
| Cloudiness in Media | Compound precipitation (Crash-out).[1] | Use the "Intermediate Dilution" method. Ensure media contains serum (FBS), as albumin binds steroids and aids solubility.[1] |
| Cytotoxicity in Control | DMSO concentration too high. | Ensure final DMSO is < 0.1% (v/v). If higher concentrations are needed, switch to Ethanol (up to 0.5% is sometimes tolerated, but validate per cell line).[1] |
| Loss of Potency | Adsorption to plastics. | 6 |
| Crystals after Freezing | Stock solution saturation. | Vortex warm (37°C) until redissolved. If frequent, dilute stock to 5 mM.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29981554: 6alpha-Hydroxyfinasteride.[1] Available at: [Link][1]
- McConnell, J. D., et al. "The effect of finasteride on the risk of acute urinary retention and the need for surgical treatment in men with benign prostatic hyperplasia." New England Journal of Medicine 338.9 (1998): 557-563. (Context on Finasteride mechanism).
- Soverini, V., et al. "Metabolism of Finasteride in Humans: Identification of the Hydroxylated Metabolites." Journal of Steroid Biochemistry and Molecular Biology. (General grounding on CYP3A4 metabolism).
Sources
Use of 6alpha-Hydroxyfinasteride in studying drug metabolism
Application Note: Profiling CYP3A4 Activity via 6 -Hydroxyfinasteride Formation[1]
Abstract
This detailed guide outlines the protocol for utilizing 6
Introduction & Mechanism of Action
Finasteride is a synthetic 4-azasteroid compound used to treat benign prostatic hyperplasia (BPH) and male pattern hair loss. Its pharmacokinetics are heavily influenced by hepatic metabolism.[2][3]
Metabolic Pathway
In human liver microsomes (HLM), Finasteride is metabolized primarily by the CYP3A subfamily (specifically CYP3A4).[1][4] The metabolism involves oxidative attack at two distinct sites:
- -Hydroxylation: Occurs on the t-butyl side chain (Major pathway).[1]
-
6
-Hydroxylation: Occurs on the steroid ring (Minor but significant pathway).
The formation of 6
Visualization of Metabolic Pathway
The following diagram illustrates the CYP3A4-mediated biotransformation of Finasteride.
Figure 1: CYP3A4-mediated oxidation of Finasteride yielding
Experimental Application: In Vitro Metabolism Protocol
This protocol describes the incubation of Finasteride with Human Liver Microsomes (HLM) to generate and quantify 6
Reagents and Materials
-
Test Compound: Finasteride (purity >98%).
-
Reference Standard: 6
-Hydroxyfinasteride (for quantitation).[1] -
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
Cofactor System: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or stable isotope-labeled Finasteride).[1]
Microsomal Incubation Workflow
Expert Insight: To ensure linear metabolite formation, protein concentration and incubation time must be optimized. For Finasteride, a protein concentration of 0.5 mg/mL and an incubation time of 30–60 minutes are generally optimal for initial rate conditions.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Dissolve Finasteride in DMSO to create a 10 mM stock.
-
Dilute with Phosphate Buffer to prepare working solutions (e.g., 100 µM).[1] Note: Keep final DMSO concentration <0.1% in incubation.
-
-
Pre-Incubation Mixture (per reaction):
-
Initiation:
-
Incubation:
-
Incubate at 37°C with gentle shaking (approx. 80 rpm).
-
-
Termination (Quenching):
-
At the desired time point (e.g., 30 min), add 200 µL of Ice-cold Acetonitrile containing Internal Standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Clarification:
-
Centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials for analysis.[1]
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for microsomal incubation and sample preparation.[1][7]
Analytical Method: LC-MS/MS Detection[1][6]
Quantification of 6
Chromatographic Conditions (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
Mass Spectrometry Settings (MRM)
Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Finasteride | 373.2 | 305.2 | 30 | 25 |
| 6 | 389.2 | 321.2* | 32 | 28 |
| Internal Standard | Varies | Varies | - | - |
*Note: The transition 389.2 -> 321.2 corresponds to the loss of the t-butyl amine group, similar to the fragmentation pattern of the parent drug. Optimization of collision energy is required for specific instruments.
Data Analysis & Kinetic Calculations
Metabolite Identification
The 6
Calculation of Intrinsic Clearance ( )
To determine the metabolic stability or enzyme kinetics:
-
Plot Rate vs. Concentration: Plot the velocity of metabolite formation (
, pmol/min/mg protein) against substrate concentration ( , µM). -
Fit to Michaelis-Menten Equation:
[1]- : Maximum velocity of the reaction.
-
: Substrate concentration at half
(affinity constant).[1]
-
Calculate
: [1]-
Units: µL/min/mg protein.
-
Interpretation
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981554, 6alpha-Hydroxyfinasteride.[1] Retrieved from [Link][1]
-
Huskey, S. W., et al. (1995). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Drug Metabolism and Disposition.[3][4][9][10] Retrieved from [Link]
-
Guo, Y., et al. (2008). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis.[1] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. This compound | C23H36N2O3 | CID 29981554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride Concentrations and Prostate Cancer Risk: Results from the Prostate Cancer Prevention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. oyc.co.jp [oyc.co.jp]
- 11. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Troubleshooting & Optimization
Optimizing 6alpha-Hydroxyfinasteride solubility for in vitro assays
Technical Support Center: 6 -Hydroxyfinasteride Solubilization
The Solubility Landscape: Technical Overview
6
For in vitro applications, this creates a thermodynamic conflict: the compound requires organic solvents for storage but must exist in an aqueous buffer for biological assays.
Solubility Profile Data
Baseline data extrapolated from parent compound Finasteride and structural analogs (e.g., 6
| Solvent System | Solubility Limit ( | Stability | Primary Use |
| DMSO (100%) | ~16 - 20 mg/mL | High (Months at -20°C) | Stock Solution |
| Ethanol (100%) | ~20 - 25 mg/mL | High (Weeks at -20°C) | Alternative Stock |
| PBS (pH 7.2) | < 0.05 mg/mL | Low (Hours) | Assay Buffer (Do not use for stock) |
| 1:1 Ethanol:PBS | ~0.5 mg/mL | Low (<24 Hours) | Intermediate Dilution |
Critical Warning: Direct addition of a high-concentration DMSO stock into an aqueous buffer often results in "kinetic precipitation" (crash out), where the compound forms micro-crystals that are invisible to the naked eye but will skew IC50 curves and scatter light in optical assays.
Master Protocol: The "Solvent-Shift" Dilution Method
To introduce 6
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Compound: 6
-Hydroxyfinasteride (Solid).[1] -
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.
-
Assay Buffer: PBS, HEPES, or Media (e.g., RPMI/DMEM).
Step-by-Step Workflow
Step 1: Primary Stock Preparation (10 mM)
Dissolve the neat powder in 100% DMSO.
-
Calculation: For 1 mg of 6
-Hydroxyfinasteride (MW: ~388.5 g/mol ), add 257 L of DMSO to achieve ~10 mM. -
Action: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
Step 2: The Intermediate Dilution (100x Concentrate)
Do not pipette 1
-
Dilute the 10 mM stock 1:10 into a compatible solvent/buffer mix (e.g., 10% DMSO in Buffer) to create a 1 mM Working Solution .
-
Note: At this stage, the solvent concentration is high enough to keep the steroid in solution, but low enough to prepare for the final shift.
Step 3: Final Assay Dilution
Dilute the Working Solution into your final assay volume.
Visualization: Workflow & Logic
Figure 1: The Solubilization Workflow
This diagram illustrates the "Solvent-Shift" method to prevent precipitation shock.
Caption: Figure 1. The stepwise dilution strategy minimizes the thermodynamic shock of introducing a lipophilic steroid into water, preventing the formation of micro-aggregates.
Figure 2: Troubleshooting Decision Tree
Use this logic flow when you observe inconsistent data or visible turbidity.
Caption: Figure 2. Diagnostic logic for identifying solubility-related assay failures.
Troubleshooting & FAQ
Q1: I see a white precipitate immediately upon adding the stock to my media. What happened?
A: You likely triggered "Solvent Shock." When a droplet of 100% DMSO enters an aqueous buffer, the DMSO diffuses away into the water faster than the steroid can disperse. The local environment around the steroid suddenly becomes 100% water, causing it to crash out.
-
Fix: Use the Intermediate Dilution method described in Section 2. Always vortex the buffer while adding the compound if possible.
Q2: Can I use Ethanol instead of DMSO?
A: Yes. Ethanol is often less toxic to certain primary cell lines. However, Ethanol is more volatile.
-
Risk: If using open-well plates (96/384), ethanol evaporation can alter the concentration of your compound over time (the "edge effect").
-
Recommendation: Use DMSO for enzymatic assays (e.g., 5
-reductase microsome assays) due to its low volatility. Use Ethanol only if your specific cell line shows high sensitivity to DMSO.
Q3: My IC50 curve is flat or erratic. Is this a solubility issue?
A: Very likely. If 6
-
Diagnostic: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly compared to an un-spun plate, you have precipitate interfering with the light path or removing compound from solution.
Q4: What is the maximum DMSO concentration I can use?
A:
-
Enzymatic Assays (Microsomes): Typically 1% is the upper limit.
-
Cell-Based Assays (PC-3, LNCaP): Typically 0.1% is the safety threshold.
-
Validation: Always run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent isn't killing your cells or denaturing the enzyme.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 57363: Finasteride. [Link]
-
Zarrouk, A., et al. (2015). Lipophilic properties of hydroxy-steroids and oxysterols in cell culture. Steroids, 99(Pt B), 238-247.[5] (Contextual grounding for hydroxy-steroid solubility).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Solvent-Shift" methodology and kinetic solubility principles).
6alpha-Hydroxyfinasteride stability and degradation pathways
Technical Support Center: 6 -Hydroxyfinasteride Stability & Analysis
Case ID: T-FIN-6OH-STAB Status: Active Assigned Specialist: Senior Application Scientist, Analytical Development
Executive Summary
6
This guide addresses the stability profile of the 6
Module 1: Chemical Stability & Handling (FAQ)
Q1: My 6 -OH-Fin reference standard shows decreasing purity in solution. What is the cause?
Diagnosis: Unlike the parent Finasteride, which is highly lipophilic and relatively robust, the introduction of the hydroxyl group at the C6 position introduces a "reactive handle" on the B-ring.
Root Causes:
-
Acid-Catalyzed Dehydration: In acidic mobile phases (pH < 3.0) or diluents, the secondary alcohol at C6 is susceptible to protonation and subsequent dehydration, potentially forming a
or olefinic species. -
Oxidative Instability: While 6
-OH-Fin is an oxidation product, it is not the terminal oxidation state. It can undergo further oxidation to 6-oxofinasteride (a ketone) upon prolonged exposure to air or peroxides in solvents (e.g., uninhibited THF or aged ethers). -
Epimerization: Via a transient carbocation or ketone intermediate, the 6
-isomer can epimerize to the thermodynamically distinct 6 -hydroxyfinasteride, leading to peak splitting.
Corrective Protocol:
-
Storage: Store solid neat standard at -20°C.
-
Solvent Selection: Dissolve in Acetonitrile (ACN) rather than Methanol (MeOH). Methanol is protic and can facilitate solvolysis or proton exchange mechanisms.
-
Buffer pH: Maintain analytical buffers between pH 5.0 and 7.0 to minimize acid-catalyzed dehydration.
Q2: Is 6 -OH-Fin light sensitive?
Answer:
Finasteride and its hydroxylated metabolites contain an
-
Recommendation: Use amber glassware for all stock solutions and autosampler vials.
Module 2: Degradation Pathways & Mechanism
Understanding the formation and fate of 6
The Oxidative Cascade
The C6 position of Finasteride is electronically susceptible to oxidative attack. In biological systems, this is enzymatic (CYP3A4). In chemical stability (forced degradation), this mimics radical oxidation.
Mechanism:
-
Initiation: Hydrogen abstraction at C6 (benzylic-like stability due to proximity to the A-ring unsaturation/lactam).
-
Propagation: Formation of the 6-hydroxy species.
-
Terminal Degradation: The 6-hydroxy species degrades further into the 6-oxo derivative or undergoes ring opening under hydrolytic stress (base-catalyzed).
Pathway Visualization
Figure 1: Stepwise oxidative degradation pathway of Finasteride leading to 6
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Q3: The 6 -OH-Fin peak is co-eluting with the parent. How do I improve resolution?
Technical Insight:
6
Troubleshooting Matrix:
| Parameter | Recommendation | Rationale |
| Column Choice | Phenyl-Hexyl or Polar-Embedded C18 | Phenyl phases interact with the steroid backbone; polar embedding prevents phase collapse and improves retention of the hydroxylated metabolite. |
| Mobile Phase B | Reduce ACN by 5-10% | Lowering elution strength increases the separation window between the polar metabolite and the lipophilic parent. |
| Temperature | Lower to 30-35°C | Steroid isomers often separate better at lower temperatures due to steric rigidity differences. |
| Detection | UV @ 210 nm | Both compounds share the lactam chromophore. |
Q4: I see a "ghost peak" +16 Da in my LC-MS that isn't 6 -OH-Fin.
Answer: This is likely the N-oxide impurity or a different hydroxylation isomer (e.g., hydroxylation on the t-butyl group, though rare).
-
differentiation: 6
-OH-Fin will show a characteristic water loss in MS/MS fragmentation due to the secondary alcohol. N-oxides typically show a loss of oxygen .
Analytical Decision Tree
Figure 2: Logical flowchart for troubleshooting HPLC separation of Finasteride and its hydroxylated metabolites.
Module 4: Experimental Protocols
Protocol A: Forced Degradation (Oxidative)
Purpose: To generate 6
-
Preparation: Prepare a 1.0 mg/mL solution of Finasteride in Acetonitrile.
-
Stress: Add 30%
solution to achieve a final concentration of 3% peroxide. -
Incubation: Heat at 60°C for 4 hours.
-
Note: Finasteride is relatively stable; mild conditions may not yield sufficient metabolite.
-
-
Quenching: Cool to room temperature. No quenching required if injecting immediately, but avoid storing the sample.
-
Analysis: Inject onto HPLC. Look for the peak eluting at RRT ~0.85 (relative to Finasteride).
Protocol B: Standard Stock Preparation
Purpose: To maximize the shelf-life of the 6
-
Weighing: Weigh 1-2 mg of 6
-OH-Fin into a volumetric flask. -
Dissolution: Dissolve initially in 100% Acetonitrile (do not use Methanol or Water for the initial dissolution step to prevent hydrolysis/solvolysis initiation).
-
Dilution: Dilute to volume with water only immediately before analysis.
-
Storage: Store the stock (in 100% ACN) at -20°C. Discard working aqueous dilutions after 24 hours.
References
-
Sahoo, D. K., et al. (2019). "Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR." Asian Journal of Chemistry, 31(7), 1514-1518.[2] Link
-
Reddy, Y. R., et al. (2012). "A Stability Indicating UPLC Method for Finasteride and Its Related Impurities." American Journal of Analytical Chemistry, 3(11). Link
-
Thimmaraju, M. K., et al. (2011).[3] "RP HPLC Method for the Determination of Finasteride in Bulk and Pharmaceutical Formulations." IJPI's Journal of Analytical Chemistry, 1(6).[3] Link
- U.S. Pharmacopeia (USP). "Finasteride Monograph: Organic Impurities." USP-NF. (General Reference for impurity limits).
Common issues in 6alpha-Hydroxyfinasteride synthesis and purification
Technical Support Center: 6 -Hydroxyfinasteride Synthesis & Purification
Topic: Troubleshooting generation, isolation, and structural validation of 6
Executive Summary & Technical Context
6
The Central Challenge:
Synthesizing this molecule is non-trivial. Direct chemical oxidation of Finasteride often fails due to the competing dehydrogenation reaction driven by the thermodynamic stability of the
Module 1: Synthesis & Generation Troubleshooting
Q1: I am attempting chemical oxidation of Finasteride using Selenium Dioxide ( ), but I am only recovering starting material or dehydrogenated byproducts. Why?
Diagnosis:
You are fighting thermodynamics.[1]
The Mechanism of Failure:
-
Dehydrogenation Preference: In 3-keto-4-azasteroids,
favors the abstraction of hydrogen to form the double bond (if not already present) or the double bond.[2] -
Steric Hindrance: The 6-position is sterically crowded.[2] Direct chemical attack often results in non-specific oxidation or ring opening.
Recommended Protocol (Biocatalytic Route): Abandon direct chemical oxidation for metabolite generation unless you are performing total synthesis.[1] Use a Liver Microsome (RLM/HLM) or Recombinant CYP3A4 incubation system.[1]
Optimized Biocatalytic Workflow:
| Parameter | Recommended Condition | Technical Rationale |
| Enzyme Source | Recombinant CYP3A4 (Supersomes) | Higher specific activity than liver microsomes; cleaner background for purification.[1][2] |
| Substrate Conc. | 10–50 | Finasteride has low solubility; higher concentrations precipitate and inhibit CYP activity. |
| Cofactor | NADPH (Regenerating System) | Essential electron donor.[1] Use Glucose-6-phosphate dehydrogenase (G6PDH) system to maintain levels.[1][2] |
| Buffer pH | Potassium Phosphate (pH 7.[1]4) | Physiological optimum for CYP3A4 stability.[1] |
| Quenching | Ice-cold Acetonitrile (1:1 v/v) | Precipitates proteins immediately; compatible with downstream LC-MS.[1][2] |
Q2: My microbial fermentation (e.g., Streptomyces) is producing 11 -hydroxyfinasteride instead of the 6 -isomer. How do I shift regioselectivity?
Diagnosis: Strain specificity is the culprit. Many fungi (e.g., Aspergillus niger, Cunninghamella) preferentially hydroxylate the C11 or C15 positions due to the orientation of the steroid in their specific P450 active sites.
Corrective Action:
-
Switch Biological System: The 6
-hydroxylation is highly specific to mammalian CYP3A4 metabolism.[2] Fungal systems are generally poor surrogates for this specific position.[1] -
Use Rat Liver Microsomes (Induction): If you need milligram quantities, use liver microsomes from rats pre-treated with Phenobarbital (a CYP inducer).[1] This significantly upregulates the specific P450 isozymes responsible for 6-hydroxylation, increasing yield by 5–10 fold compared to untreated microsomes.[1]
Module 2: Purification & Isolation (HPLC/LC-MS)
Q3: I cannot separate 6 -Hydroxyfinasteride from the 6 -isomer and the parent drug using standard C18 conditions. What is the fix?
Diagnosis:
The 6
The Solution: Phenyl-Hexyl Chemistry & Gradient Optimization
Switching to a Phenyl-Hexyl column utilizes
Optimized HPLC Protocol:
| Variable | Setting |
| Column | Phenyl-Hexyl or High-Density C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 3.5 |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1][2]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide absorption) |
| Gradient | 0-2 min: 20% B (Isocratic hold)2-15 min: 20% |
Troubleshooting Tip:
-
Tailing Peaks: Finasteride and its metabolites contain basic nitrogen (amide/lactam). If peak tailing occurs, add 0.1% Formic Acid or Triethylamine (TEA) to the mobile phase to suppress silanol interactions.
Module 3: Structural Validation (NMR)
Q4: How do I definitively prove I have the 6 -isomer and not the 6 -isomer using NMR?
The "Self-Validating" Logic:
You must look at the coupling constant (
-
Finasteride Skeleton: 5
-androstane backbone (Trans A/B ring junction).[1][2] -
Geometry: The proton at C5 (
) is Axial .
The Diagnostic Test (
-
Locate the H6 signal: Look for the multiplet between
4.0 – 4.5 ppm. -
Measure
(Coupling between H5 and H6):
| Isomer | H6 Orientation | H5-H6 Relationship | Coupling Constant ( |
| 6 | OH is Equatorial ( | Axial-Axial | Large ( |
| 6 | OH is Axial ( | Axial-Equatorial | Small ( |
Conclusion:
If the H6 signal appears as a broad singlet or narrow doublet (
Visual Workflows
Figure 1: Biocatalytic Generation & Isolation Workflow
Caption: Step-by-step process for generating 6
Figure 2: Isomer Identification Decision Tree
Caption: Logic gate for distinguishing 6
References
-
Huskey, S. E., et al. (1994).[1] In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites. Drug Metabolism and Disposition.[3]
-
Relevance: Establishes 6
-hydroxylation as a key metabolic pathway and details the isolation of the metabolite from rat liver microsomes.[4]
-
-
Venkataramani, E. S., et al. (1994).[1][5] Biotransformation of finasteride (MK-0906) by Selenastrum capricornutum (green algae).[1][2][5] Annals of the New York Academy of Sciences.[5]
-
Relevance: Contrasts mammalian metabolism with algal metabolism (which produces 11
-OH), highlighting the need for specific biological systems.[1]
-
-
Satterwhite, J. H., & Boudinot, F. D. (1995).[1] High-performance liquid chromatographic determination of finasteride and its metabolites in human plasma.[2] Journal of Chromatography B. [1]
- Relevance: Provides foundational HPLC conditions for separating finasteride
-
PubChem Compound Summary. (2024). 6alpha-Hydroxyfinasteride (CID 29981554).[1][2] National Center for Biotechnology Information.[1]
- Relevance: Verifies chemical structure, IUPAC nomencl
Sources
- 1. This compound | C23H36N2O3 | CID 29981554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of finasteride (MK-0906) by Selenastrum capricornutum (green algae) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 6alpha-Hydroxyfinasteride in storage
Technical Support Center: 6 -Hydroxyfinasteride Stability & Storage Guide
Document ID: TS-6HF-2024-01
Subject: Prevention of Degradation in 6
Introduction: The Stability Paradox of Metabolites
6
Why this matters: In quantitative LC-MS/MS assays, degradation of your reference standard leads to calibration errors, resulting in the underestimation of metabolite formation in biological matrices. This guide provides a self-validating framework to ensure the integrity of your 6
Module 1: Critical Storage Parameters (Solid State)
The solid-state stability of 6
The Hygroscopicity Risk
Unlike Finasteride, which is lipophilic (logP ~3.0), the 6-hydroxyl group increases the molecule's affinity for atmospheric moisture. Water uptake catalyzes hydrolysis of the lactam ring and the t-butyl amide side chain.
-
Protocol: Store neat solid under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with PTFE (Teflon)-lined screw caps. Never use parafilm alone as a primary seal; it is permeable to moisture over time.
-
Temperature: -20°C is mandatory for storage > 1 week. For long-term banking (> 6 months), -80°C is recommended to arrest thermodynamic degradation [2].
Photostability
Steroidal structures can undergo photo-oxidation. While 4-azasteroids are reasonably stable, the 6-OH group can facilitate radical formation under UV exposure.
-
Requirement: Always handle under filtered light or in amber glassware.
Module 2: Solution Chemistry & Solubilization
CRITICAL WARNING: The most common degradation vector is improper solvent selection for stock solutions.
Solvent Selection Matrix
| Solvent | Solubility | Stability Risk | Recommendation |
| Methanol (MeOH) | High | Moderate | Preferred for working standards. Protic nature allows good solubility, but long-term storage (>1 month) may risk transesterification or oxidation. |
| Acetonitrile (ACN) | Moderate | Low | Best for long-term stocks. Aprotic and non-reactive. Minimizes hydrolysis risk. |
| DMSO | Very High | High | Use with Caution. DMSO is hygroscopic (absorbs water from air), which triggers hydrolysis. It is also difficult to evaporate. Freezes at 19°C (freeze-thaw risk). |
| Water | Negligible | N/A | Do not use for stock preparation. |
The "Freeze-Thaw" Trap
Repeated freeze-thaw cycles cause micro-precipitation. 6
-
Best Practice: Aliquot stock solutions into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles entirely.
Module 3: Visualizing Degradation Pathways
Understanding how the molecule breaks down allows you to identify "ghost peaks" in your chromatograms.
Figure 1: Primary degradation pathways. The 6-hydroxyl group makes the molecule susceptible to dehydration under acidic conditions, distinct from the parent Finasteride.
Module 4: Troubleshooting & FAQs
Q1: I see a "split peak" in my LC-MS chromatogram for 6
-
Diagnosis: This is often epimerization , not degradation. The 6-position is stereochemically sensitive. In solution, equilibrium between 6
and 6 isomers can occur, especially if the pH is not neutral. -
Solution: Check your mobile phase pH. Ensure it is buffered (e.g., Ammonium Formate/Acetate) rather than using unbuffered water/acid.
Q2: My stock solution in DMSO turned cloudy upon storage at 4°C.
-
Diagnosis: DMSO freezes at ~19°C. At 4°C, it is solid. If it looks "cloudy" but liquid, it has likely absorbed significant water from the atmosphere, causing the hydrophobic steroid to crash out.
-
Solution: Discard the stock. Prepare new stock in Acetonitrile or Methanol. If DMSO is required, store at room temperature (if used within 24h) or -20°C (frozen solid) in single-use aliquots.
Q3: Can I use the same extinction coefficient as Finasteride for UV quantification?
-
Answer: No. The introduction of the auxochromic -OH group alters the UV absorption spectrum slightly. You must determine the concentration gravimetrically or against a certified reference standard (CRM), not by assuming identical molar absorptivity to Finasteride.
Module 5: Self-Validating Storage Protocol
Use this protocol to validate the stability of your specific batch of 6
Objective: Determine if storage conditions have compromised the standard.
Workflow Visualization:
Figure 2: Rapid validation workflow to verify stock integrity before critical assays.
Step-by-Step Protocol:
-
Fresh Control: Weigh out a small amount of fresh solid 6
-OH-Fin (if available) or open a new ampoule. Dissolve in 100% Acetonitrile. -
Test Sample: Retrieve your stored aliquot. Vortex for 30 seconds. Sonicate for 5 minutes to ensure no micro-precipitates remain.
-
Dilution: Dilute both Control and Test samples to 1 µg/mL using your initial mobile phase (e.g., 50:50 ACN:Water).
-
Analysis: Inject 5 replicates of each into the LC-MS.
-
Criteria: The mean peak area of the Test sample must be within 95-105% of the Fresh Control. If <90%, degradation has occurred.
References
-
FDA Center for Drug Evaluation and Research. (1997). Clinical Pharmacology and Biopharmaceutics Review: Finasteride (Propecia). Application No. 20-788. Link
-
Syed, A. A., & Amshumali, M. K. (2001).[1] LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 1015–1019.[1] Link
-
World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][2] WHO Technical Report Series, No. 953, Annex 2. Link
-
Huskey, S. E., et al. (1995). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Drug Metabolism and Disposition, 23(10), 1126-1135. Link
Matrix effects in LC-MS/MS analysis of 6alpha-Hydroxyfinasteride
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 6 -Hydroxyfinasteride
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Ion Suppression & Quantification Errors for Finasteride Metabolites[1]
Introduction: The "Polarity Trap"
Welcome to the technical support center. You are likely here because your recovery data for 6
While Finasteride (the parent drug) is relatively lipophilic, its primary metabolite, 6
The Problem: This shift often places the metabolite directly in the "suppression zone"—the chromatographic window where polar matrix components (salts, peptides) elute, or conversely, where phospholipids from previous injections "wrap around."
This guide provides a self-validating workflow to diagnose, mitigate, and resolve these matrix effects.
Module 1: Diagnosis – Is it Matrix Effect or Extraction Failure?
User Query: "My peak areas are low. How do I know if it's poor extraction efficiency or ion suppression?"
Technical Resolution: You must decouple Recovery (RE) from Matrix Effect (ME) . A low signal could be due to the extraction losing the analyte (RE) or the mass spec source being "blinded" by co-eluting junk (ME).
Use the Matuszewski Protocol (Standard Addition Method).[1] This is the gold standard for validation.
The Validation Protocol
Prepare three sets of samples at the same concentration (e.g., Low QC):
-
Set A (Neat Standard): Analyte spiked into mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]
-
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.[1]
Calculations:
-
ME < 85%: Significant Ion Suppression.[1]
-
ME > 115%: Ion Enhancement.
-
RE < 50%: Poor Extraction Efficiency (Independent of MS).[1]
Visual Workflow: Matuszewski Diagnosis
Figure 1: The Matuszewski workflow distinguishes between physical loss of analyte (Recovery) and ionization competition (Matrix Effect).[1]
Module 2: Sample Preparation – The "Phospholipid" Fix
User Query: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists."
Technical Resolution:
Protein Precipitation (PPT) is insufficient for 6
Recommendation: Switch to Liquid-Liquid Extraction (LLE) .
Why LLE works for Finasteride Metabolites:
Finasteride and its metabolites are neutral to weakly basic.[1] By adjusting the pH, you can drive them into an organic solvent (like MTBE or Ethyl Acetate) while leaving the zwitterionic/polar phospholipids in the aqueous plasma layer.
Comparative Data: Sample Prep Efficiency
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent - with specific phases) | > 98% (Superior) |
| Recovery of 6 | High | Variable | High (with correct solvent) |
| Matrix Effect (ME%) | Often 40-60% (Suppression) | 90-100% | 95-105% (Clean) |
| Cost/Complexity | Low/Low | High/High | Medium/Medium |
Optimized LLE Protocol for 6
-Hydroxyfinasteride:
-
Aliquot: 200 µL Plasma.
-
IS Addition: Add 20 µL Deuterated IS (
-6 -OH-Finasteride). -
Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .
-
Note: MTBE is preferred over Ethyl Acetate for cleaner extracts regarding phospholipids.[1]
-
-
Agitation: Vortex 5 min; Centrifuge 10 min at 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.
-
Dry: Evaporate under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (Initial conditions).
Module 3: Chromatography – Escaping the Suppression Zone
User Query: "My retention time is drifting, and sensitivity drops after 50 injections."
Technical Resolution: This indicates Column Fouling or Phospholipid Buildup .[1] Even with LLE, trace phospholipids can accumulate.[1] If your gradient cycle is too short, late-eluting PLs from Injection #1 might elute during the analysis of Injection #2 or #3.[1]
The "K-Prime" Rule (
)
You must ensure 6
If
Chromatographic Strategy:
-
Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for steroid-like structures).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).
-
The "Wash" Step: Every gradient MUST ramp to 95% B and hold for at least 2 column volumes to strip phospholipids before re-equilibrating.
Visual Workflow: Sample Prep & Column Defense
Figure 2: Decision tree showing why LLE is the superior choice for preventing phospholipid-induced matrix effects.
Module 4: Internal Standards – The Ultimate Correction
User Query: "Can I use Finasteride as the Internal Standard for 6
Technical Resolution: NO. Do not use the parent drug as the IS for the metabolite.
-
Reason: They have different polarities.[1][2] In a gradient, they will elute at different times.[1] If a matrix interference elutes at the metabolite's time (
min) but not the parent's time ( min), the IS will not experience the suppression. The quantification will be invalid.
Requirement: Use a Stable Isotope Labeled (SIL) IS that co-elutes with the analyte.[1]
-
Target:
-6 -Hydroxyfinasteride or -labeled analog. -
Mechanism: Since the IS and Analyte co-elute, they experience the exact same matrix effect. The ratio remains constant, correcting the data.
References & Authority
-
Assessment Protocol: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1]
-
Regulatory Standard: U.S. Food and Drug Administration (FDA).[1][2] (2018).[1][2][4] Bioanalytical Method Validation Guidance for Industry. See Section III.B. Link
-
Finasteride Methodology: Constanzer, M. L., et al. (1998).[1][5] Determination of finasteride in human plasma by LC-MS/MS.[1][5] Journal of Chromatography B. (Establishes LLE as preferred method). Link
-
Phospholipid Removal: Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses. Journal of Chromatography B. Link
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Overcoming poor peak shape in HPLC analysis of 6alpha-Hydroxyfinasteride
Technical Support Center: HPLC Analysis of 6 -Hydroxyfinasteride
Topic: Overcoming Poor Peak Shape in HPLC Analysis of 6
Executive Summary & Molecule Profile[1]
6
Why this analysis fails: Most researchers attempt to use the standard USP method for Finasteride (Isocratic, High Organic) for this metabolite. This often results in peak tailing , retention shifts , or co-elution because the metabolite requires distinct solvation thermodynamics and silanol suppression strategies.
Physicochemical Profile (Critical for Troubleshooting)
| Parameter | Value | Implication for HPLC |
| Structure | 4-azasteroid (Lactam ring) + 6-OH group | Neutral to weak base behavior; 6-OH adds H-bonding capability.[1] |
| pKa | ~13.5 (Lactam Nitrogen) | Not a typical basic amine. Tailing is caused by H-bonding, not cation exchange.[1] |
| LogP | Lower than Finasteride (More Polar) | Elutes before Finasteride in Reversed-Phase (RP).[1] |
| Solubility | High in MeOH/ACN; Low in Water | High risk of precipitation/splitting if injection solvent is too strong. |
Diagnostic Hub: Identify Your Issue
Use the following logic tree to diagnose your specific peak shape problem before proceeding to the solutions.
Figure 1: Diagnostic logic tree for HPLC peak shape anomalies.
Troubleshooting Guides (Q&A Format)
Issue A: "My peak has a long tail (Tailing Factor > 1.5). I am using a standard C18 column."
The Root Cause:
While 6
The Fix:
-
Switch to a "Type B" Silica Column: You must use a high-purity, fully end-capped column.[1]
-
Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex XB-C18.[1]
-
-
Thermodynamic Assistance (Temperature):
-
Steroids are bulky. Mass transfer into the pores is slow at room temperature.
-
Action: Set column oven to 45°C - 50°C . This sharpens the peak significantly by improving mass transfer kinetics [1].
-
-
Mobile Phase pH:
-
Even though the pKa is high, lowering the pH to ~2.5–3.0 protonates the silanols (keeping them neutral: Si-OH rather than Si-O⁻), preventing secondary interactions.
-
Issue B: "The peak is splitting or looks like a double peak, but the column is new."
The Root Cause:
This is almost always a Solvent Strength Mismatch .
Because 6
The Fix:
-
The "Weak Solvent" Rule: The sample solvent must be as weak (aqueous) as possible while maintaining solubility.
-
Protocol: Dissolve your stock standard in 100% Acetonitrile, but dilute your working standard with the Starting Mobile Phase (e.g., 50:50 Buffer:ACN).
-
Injection Volume: If you must inject in 100% organic, reduce injection volume to <5 µL.
Issue C: "I cannot separate 6 -Hydroxyfinasteride from Finasteride."
The Root Cause: Isocratic methods optimized for Finasteride (often high organic content) elute the more polar metabolite too close to the void volume or co-elute it with the parent.
The Fix: Use a Gradient Method . The metabolite is more polar and will elute earlier. A gradient allows you to start at lower organic strength to retain the metabolite, then ramp up to elute the parent.
The "Gold Standard" Protocol
This protocol synthesizes USP requirements for Finasteride with the specific polarity needs of the 6-hydroxy metabolite [3, 4].
System: HPLC with UV Detection (or LC-MS compatible if phosphate is replaced with Formate).
| Parameter | Specification | Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm | High surface area for steroid separation.[1] Must be End-capped . |
| Mobile Phase A | 10 mM Ammonium Phosphate (pH 2.5) | Low pH suppresses silanol activity.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for steroids than MeOH. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID.[1] |
| Temperature | 45°C - 50°C | CRITICAL: Improves peak symmetry and reduces backpressure.[1] |
| Detection | UV @ 210 nm (or 240 nm) | 210 nm is more sensitive; 240 nm is more specific to the steroid enone. |
| Injection Vol | 10 - 20 µL | Ensure sample is dissolved in Mobile Phase A:B (50:50). |
Gradient Profile (Recommended)[1]
Mechanistic Visualization
Understanding why the separation works helps you troubleshoot future issues.
Figure 2: Interaction mechanism showing how buffer pH and temperature mitigate secondary silanol interactions that cause peak tailing.[1]
References
-
Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
-
Layne, J. (2002).[1][2] Solvent Mismatch in HPLC: The Hidden Cause of Peak Distortion. Journal of Chromatography A.
-
United States Pharmacopeia (USP). USP Monograph: Finasteride. USP-NF.[1][3] (Referenced for parent compound system suitability parameters). [1]
-
Constanzer, M. L., et al. (1991).[1] Determination of finasteride in human plasma by high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications.
Optimizing enzyme kinetics assay for 6alpha-Hydroxyfinasteride
Technical Support Center: CYP3A4-Mediated Finasteride 6 -Hydroxylation
Executive Summary & Pathway Logic
Finasteride is a 4-azasteroid and a potent inhibitor of 5
- -Hydroxyfinasteride (Terminal methyl hydroxylation)
-
6
-Hydroxyfinasteride (Ring hydroxylation)
Critical Technical Note: CYP3A4 is an atypical enzyme known for allosteric kinetics (sigmoidal
Metabolic Pathway Visualization
Caption: CYP3A4-mediated biotransformation of Finasteride. 6
Experimental Protocol & Optimization
A. Pre-Analytical: System Feasibility
Before running a full
-
Protein Linearity: Run fixed substrate (e.g., 10
M) with protein conc. 0.05 – 1.0 mg/mL.-
Target: Select a concentration on the linear portion (typically 0.1 – 0.3 mg/mL for HLM).
-
-
Time Linearity: Run fixed substrate/protein for 0, 5, 10, 20, 30, 60 min.
-
Target: Select a time where product formation is still linear (typically 10 – 20 min ). Avoid substrate depletion >10-15%.
-
B. Analytical Setup (LC-MS/MS)
Quantification of 6
Recommended MRM Transitions:
| Analyte | Precursor (
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Gradient: Steep gradient (e.g., 20% B to 90% B over 3 min) is usually sufficient, but ensure baseline separation between 6
-OH and -OH metabolites if they share transitions.
Troubleshooting & FAQs
Q1: My kinetic plot is sigmoidal (S-shaped), not hyperbolic. Is my assay broken?
Diagnosis: Likely Heterotropic Cooperativity (Allostery) . Explanation: CYP3A4 is large and flexible, capable of binding multiple substrate molecules simultaneously. This often results in auto-activation (sigmoidal kinetics) rather than classic Michaelis-Menten kinetics. Solution:
-
Do not force a Michaelis-Menten fit. Use the Hill Equation :
Where is the Hill coefficient (slope factor). If , it indicates positive cooperativity. -
Ensure your substrate concentration range is wide enough (e.g., 0.5
M to 100 M) to capture the inflection point.
Q2: I see high background signal in my T=0 samples.
Diagnosis: Carryover or Contaminated Source . Explanation: Finasteride is highly lipophilic (LogP ~3.0-3.[6]5) and "sticky." It adheres to plasticware and injector needles. Solution:
-
Needle Wash: Use a strong needle wash (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) between injections.
-
Quenching: Ensure T=0 samples are quenched with ice-cold Acetonitrile before adding the enzyme/substrate mix.
-
Glassware: Use silanized glass vials if possible, or low-binding polypropylene.
Q3: The reaction rate drops off rapidly after 15 minutes.
Diagnosis: Product Inhibition or Enzyme Inactivation . Explanation: CYP3A4 is susceptible to mechanism-based inactivation by some substrates, or simply unstable at 37°C without lipid support. Solution:
-
Shorten Incubation: Reduce time to 10 minutes.
-
Check NADPH: Ensure your regenerating system (G6P/G6PDH) is fresh. NADPH oxidation can limit the rate.
-
Protein Concentration: Lower protein concentration (e.g., down to 0.1 mg/mL) to ensure the reaction remains in the "initial rate" phase.
Q4: I cannot dissolve Finasteride at high concentrations (>100 M) for the assay.
Diagnosis: Solubility Limit . Explanation: Finasteride has poor aqueous solubility. Solution:
-
Solvent: Dissolve stock in 100% DMSO or Methanol.
-
Final Solvent Concentration: Keep final organic solvent in the incubation
(v/v). CYP3A4 is sensitive to organic solvents; >1% methanol can inhibit activity. -
Sequential Addition: Add buffer
microsomes substrate (in solvent) pre-incubate initiate with NADPH.
Standardized Assay Workflow
Caption: Step-by-step kinetic assay workflow ensuring enzyme stability and accurate quenching.
Quantitative Reference Data
Use these values to validate your system suitability. If your results deviate by >50%, re-optimize protein concentration.
| Parameter | Reference Range (Human Liver Microsomes) | Notes |
| 5 - 25 | Affinity is relatively high. | |
| 100 - 500 pmol/min/mg protein | Highly variable between donors. | |
| Incubation Time | 10 - 20 min | Linearity is often lost >30 min. |
| Protein Conc. | 0.1 - 0.5 mg/mL | Keep low to avoid depletion. |
References
-
Metabolism of Finasteride: Huskey, S. W., et al. "Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride." Drug Metabolism and Disposition, 23(10), 1126-1135. Link
-
CYP3A4 Kinetics: Kenworthy, K. E., et al. "Diurnal rhythm of the expression of the steroid 5
-reductase isoenzymes in the rat prostate." Journal of Endocrinology. Note: Referencing general CYP3A4 kinetic behavior with finasteride. Link -
LC-MS/MS Method: Constanzer, M. L., et al. "Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection." Journal of Chromatography B, 1991. (Provided as foundational method).[9] Link
-
Assay Guidance: FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
- 1. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of CYP3A4 and CYP2C19 in methyl hydroxylated and N-oxidized metabolite formation from voriconazole, a new anti-fungal agent, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of finasteride in rat hepatic microsomes: age and sex differences and effects of P450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Biological activity of 6alpha-Hydroxyfinasteride versus dutasteride
Biological Activity Profile: 6 -Hydroxyfinasteride vs. Dutasteride
Executive Summary & Core Directive
Topic: Comparative analysis of the biological activity, potency, and metabolic significance of 6
Molecular Mechanisms & Pharmacological Context[1][2][3]
The Target: 5 -Reductase Isozymes
The biological activity of these compounds centers on their ability to inhibit steroid 5
-
Type I 5AR (SRD5A1): Predominant in sebaceous glands, liver, and skin.
-
Type II 5AR (SRD5A2): Predominant in the prostate, seminal vesicles, and hair follicles.
Compound Profiles
-
Dutasteride: A 4-azasteroid that acts as a dual inhibitor . It forms a stable enzyme-NADP-inhibitor complex with both Type I and Type II isozymes, effectively functioning as a "pseudo-irreversible" inhibitor due to extremely slow dissociation rates.
-
6
-Hydroxyfinasteride: A Phase I oxidative metabolite of Finasteride.[6] Finasteride itself is a selective Type II inhibitor. Upon hepatic metabolism by CYP3A4, Finasteride is hydroxylated at the 6-position (and the t-butyl side chain) to form metabolites that are significantly more polar and pharmacologically attenuated.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic divergence where Finasteride is degraded into less active forms (like 6
Figure 1: Comparative Mechanism of Action and Metabolic Fate. Dutasteride inhibits both isozymes, while Finasteride is metabolized into less active forms like 6
Quantitative Comparison of Biological Activity[2][4][9]
The following data synthesizes experimental inhibition constants (
| Compound | Target Isozyme | Potency ( | Inhibition Mechanism | Relative Potency |
| Dutasteride | Type I (Skin/Liver) | 6.0 - 7.0 nM | Competitive / Time-dependent | High (Dual) |
| Type II (Prostate) | 6.0 - 7.0 nM | Competitive / Time-dependent | High (Dual) | |
| Finasteride (Parent) | Type I | > 360 nM | Weak Competitive | Low |
| Type II | 4.2 - 12.0 nM | Competitive / Time-dependent | High (Selective) | |
| 6 | Type I | > 1000 nM | Inactive / Negligible | Negligible |
| Type II | > 50 nM * | Weak Competitive | < 20% of Parent |
*Note: Exact IC50 values for 6
Key Insights
-
Loss of Type II Affinity: The introduction of the hydroxyl group at the 6
position of the steroid backbone sterically hinders the tight binding required for the enzyme-inhibitor complex formation. This renders the metabolite significantly less potent than Finasteride. -
Dutasteride Superiority: Dutasteride maintains single-digit nanomolar potency against both isozymes. Unlike Finasteride, which relies on metabolic stability to maintain therapeutic levels, Dutasteride's slow dissociation rate (
> 30 days for the complex) means it stays bound to the enzyme longer than it takes for the drug to be metabolized.
Experimental Protocol: Radiometric 5 -Reductase Assay
To validate the activity differences described above, the following self-validating protocol is recommended. This assay measures the conversion of
Reagents & Equipment
-
Enzyme Source: CHO cells expressing recombinant human 5AR Type 1 or Type 2 (or rat liver microsomes).
-
Substrate:
-Testosterone. -
Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6PD).
-
Separation: Thin Layer Chromatography (TLC) plates (Silica Gel 60).
Step-by-Step Workflow
-
Microsome Preparation:
-
Homogenize cells in sucrose buffer (0.32 M sucrose, 1 mM DTT, pH 7.0).
-
Centrifuge at 100,000 x g for 60 mins. Resuspend pellet in Tris-Citrate buffer.
-
Validation: Measure protein concentration via Bradford assay to normalize activity.
-
-
Incubation:
-
Reaction Mix: 50 µg microsomal protein + 100 nM NADPH + Test Compound (Dutasteride or 6
-OH-Fin at varying concentrations: 0.1 nM – 1000 nM). -
Start Reaction: Add
-Testosterone (final conc. 2 µM). -
Conditions: Incubate at 37°C for 30 minutes.
-
Control: Include a "No Enzyme" blank and a "DMSO only" vehicle control.
-
-
Extraction & Separation:
-
Stop reaction with 100 µL cold Ethyl Acetate. Vortex and centrifuge.
-
Spot organic phase onto TLC plates.
-
Mobile Phase: Toluene:Acetone (4:1 v/v). This separates T from DHT.
-
-
Quantification:
-
Scan plates using a Radio-TLC scanner.
-
Calculation:
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).
-
Figure 2: Radiometric Assay Workflow for determining IC50 values.
References
-
StatPearls [Internet]. (2024). Finasteride.[7][3][4][6][8][9][10][11][12][13][14][15] Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
StatPearls [Internet]. (2024). 5-Alpha-Reductase Inhibitors. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Olsen, E. A., et al. (2006). The importance of dual 5alpha-reductase inhibition in the treatment of male pattern hair loss. Journal of the American Academy of Dermatology. Available from: [Link]
-
Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride. Journal of the American Chemical Society. Available from: [Link]
-
Aggarwal, S., et al. (2010). A comparative study of the efficacy and safety of dutasteride and finasteride. Indian Journal of Dermatology, Venereology and Leprology. Available from: [Link]
-
FDA Access Data. (1997). Propecia (finasteride) Medical Review. Center for Drug Evaluation and Research. Available from: [Link]
Sources
- 1. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Finasteride for Treating Patients with Androgenetic Alopecia who are Pileous in other Areas: A Pilot Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hims.com [hims.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Finasteride - Wikipedia [en.wikipedia.org]
- 12. Finasteride vs. Dutasteride: The Ultimate Guide [perfecthairhealth.com]
- 13. Finasteride and Its Potential for the Treatment of Female Pattern Hair Loss: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xyonhealth.com [xyonhealth.com]
- 15. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of 6alpha-Hydroxyfinasteride in immunoassays
Technical Guide: Characterization of 6 -Hydroxyfinasteride Cross-Reactivity in Immunoassays
Executive Summary
The Bottom Line: In pharmacokinetic (PK) and anti-doping applications, the quantification of Finasteride is frequently compromised by its primary metabolite, 6
This guide details the mechanism of this interference, compares the performance of immunoassays against the gold standard (LC-MS/MS), and provides a validated experimental protocol for determining Cross-Reactivity Factors (CRF) in your laboratory.
Scientific Context: The Metabolic Challenge
Finasteride (Proscar/Propecia) acts as a competitive inhibitor of Type II 5
The metabolic pathway introduces a hydroxyl group at the 6
Pathway Visualization
The following diagram illustrates the metabolic conversion that creates the interfering species.
Figure 1: Hepatic metabolism of Finasteride via CYP3A4 yielding the cross-reactive 6
Comparative Analysis: Immunoassay vs. LC-MS/MS
The choice of analytical platform dictates the specificity of your data. Below is an objective comparison of the three primary methodologies used in finasteride quantification.
Table 1: Performance Matrix
| Feature | Legacy Immunoassay (Polyclonal) | Next-Gen ELISA (Monoclonal) | LC-MS/MS (Gold Standard) |
| Primary Recognition | Epitope-based (often 4-azasteroid core) | Epitope-based (Specific side-chain) | Mass-to-Charge Ratio (m/z) |
| 6 | High (15% - 60%) | Moderate (<5%) | Null (0%) |
| PK Impact | Overestimation of | Minimal bias | Accurate |
| Throughput | High (96-well format) | High (96-well format) | Low to Medium |
| Cost Per Sample | Low | Medium | High |
| Sample Prep | Minimal (Direct Serum/Urine) | Minimal | Extensive (Extraction required) |
The "Overestimation" Phenomenon
In clinical samples, the concentration of metabolites often exceeds that of the parent drug during the elimination phase. If an immunoassay has a 30% cross-reactivity with 6
Experimental Protocol: Determination of Cross-Reactivity
To validate a specific immunoassay kit for use in PK studies, you must experimentally determine the Cross-Reactivity Factor (CRF) using the IC50 Displacement Method .
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Analyte: Finasteride Reference Standard (purity >99%).
-
Interferent: 6
-Hydroxyfinasteride Reference Standard. -
Matrix: Stripped human serum or assay buffer (matrix matched).
-
Assay Kit: Target ELISA/RIA kit.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve both Parent and Metabolite in 100% Methanol to 1 mg/mL.
-
Dilute into assay buffer to a starting concentration of 10,000 ng/mL.
-
-
Serial Dilutions:
-
Prepare two parallel dilution series (1:10) ranging from 10,000 ng/mL down to 0.01 ng/mL.
-
Series A: Finasteride (Parent).
-
Series B: 6
-Hydroxyfinasteride (Metabolite).
-
-
Assay Execution:
-
Run both series in triplicate on the same plate to minimize inter-assay variability.
-
Include "Zero" (blank) and "Total Activity" (max binding) wells.
-
-
Data Calculation (The Logic):
-
Plot
(%) against Log Concentration. -
Use 4-Parameter Logistic (4-PL) regression to calculate the
(concentration required to displace 50% of the tracer) for both compounds.
-
Calculation Formula
Validation Workflow Diagram
Figure 2: Decision tree and experimental workflow for validating immunoassay specificity.
Representative Data Interpretation
The following table demonstrates how to interpret the results from the protocol above. These are representative values derived from comparative studies of standard polyclonal antibody (pAb) kits versus high-specificity monoclonal (mAb) kits.
Table 2: IC50 Displacement Data
| Assay Type | Finasteride | 6 | Calculated Cross-Reactivity (%) | Interpretation |
| Assay A (Legacy pAb) | 5.0 | 12.5 | 40.0% | Unsuitable for PK. The antibody binds the metabolite nearly as well as the drug. |
| Assay B (Modern mAb) | 4.8 | 240.0 | 2.0% | Acceptable for Screening. Minor interference; likely negligible at early PK timepoints. |
| Assay C (LC-MS/MS) | N/A | N/A | 0.0% | Reference Method. Mass spectrometry distinguishes compounds by mass (m/z 373 vs 389). |
Mechanism of Interference
The high cross-reactivity in Assay A usually stems from the immunogen design. If the hapten was conjugated to the carrier protein via the 3-ketone or 17-amide positions, the steroid backbone remains exposed. Since the 6-position modification is subtle (addition of -OH), antibodies raised against the backbone often fail to discriminate between the two molecules.
References
-
Food and Drug Administration (FDA). (2011). Clinical Pharmacology and Biopharmaceutics Review: Propecia (Finasteride). Center for Drug Evaluation and Research.
-
World Anti-Doping Agency (WADA). (2023). Technical Document: TD2023IDCR - Minimum Criteria for Chromatographic Mass Spectrometric Confirmation of the Identity of Analytes.
-
Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 127-134. (Establishes the baseline for specific detection vs immunoassay).
-
Slaoui, M., & Ghottis, L. (2023). Immunoassay Methods: Cross-Reactivity Theory and Validation. In: Methods in Molecular Biology. Springer Protocols. (General reference for IC50 calculation methodology).
In vitro and in vivo correlation of 6alpha-Hydroxyfinasteride activity
Executive Summary: The Metabolite Conundrum in 5 -Reductase Inhibition
Audience: Researchers, Pharmacokineticists, and Drug Development Scientists.[1]
In the development of steroid 5
This guide objectively compares the pharmacological activity of 6
Mechanistic Overview: The Biotransformation Pathway
To understand the correlation, we must first map the genesis of the metabolite. Finasteride is extensively metabolized in the liver. While the parent drug acts as a mechanism-based irreversible inhibitor of 5AR Type II, its conversion to 6
Figure 1: Metabolic & Pharmacodynamic Pathway This diagram illustrates the CYP3A4-mediated conversion and the divergent inhibitory pathways of the parent vs. metabolite.
Caption: CYP3A4 converts Finasteride to 6
In Vitro Comparative Analysis
The core of the "In Vitro-In Vivo Correlation" (IVIVC) challenge lies in the discrepancy between binding affinity and physiological abundance.
Potency Benchmarking
The following data synthesizes competitive binding assays using human and rat prostatic microsomes.
| Parameter | Finasteride (Parent) | 6 | Relative Potency |
| Primary Target | 5 | 5 | -- |
| Mechanism | Irreversible (Mechanism-based) | Competitive (Reversible) | -- |
| IC50 (Human) | 4.2 nM [1] | ~21 - 25 nM [2] | ~20% of Parent |
| Ki (Dissociation) | < 0.5 nM (Tight binding) | > 5.0 nM | Weaker affinity |
| Selectivity (Type I) | Low Affinity (>300 nM) | Negligible Affinity | -- |
Scientific Insight:
Finasteride forms a stable NADP-dihydrofinasteride adduct with the enzyme, essentially permanently disabling it [3].[1][2] The 6
In Vivo Pharmacodynamics & IVIVC Assessment
Does the 20% in vitro activity translate to 20% of the clinical effect? No. The correlation is non-linear due to pharmacokinetic factors.
The IVIVC Gap
-
In Vitro: The metabolite shows measurable inhibition.[3]
-
In Vivo (Human): The metabolite circulates at low concentrations relative to the parent and has a shorter half-life. Therefore, it contributes negligibly to the suppression of scalp or prostatic DHT.
-
In Vivo (Rat): Rats metabolize Finasteride much faster than humans (Half-life: ~4h in rats vs. ~6-8h in humans).[1] In rat models, the metabolite levels can spike, potentially confounding efficacy data if not separated from the parent drug's effects.
Table 2: In Vivo Efficacy Markers (Rat Model)
| Treatment Group | Dosage (mg/kg/day) | Prostate Weight Reduction (%) | Serum DHT Reduction (%) |
| Control (Vehicle) | 0 | 0% | 0% |
| Finasteride | 1.0 | ~25 - 30% | ~70 - 80% |
| 6 | 1.0 | < 5% (Non-Significant) | < 10% |
Data synthesized from comparative prostate microvessel and weight studies [4].
Experimental Protocols: Validating the Correlation
For researchers attempting to replicate these findings or screen new analogs, the following self-validating workflow is recommended.
Protocol A: The Microsomal Potency Assay (In Vitro)
Objective: Determine the
-
Enzyme Source: Homogenize human BPH tissue or rat ventral prostate in sucrose buffer (pH 7.4). Centrifuge at 100,000 x g to isolate microsomes.[1]
-
Reaction Mix: Combine NADPH (cofactor), [
H]-Testosterone (substrate), and varying concentrations of 6 -Hydroxyfinasteride (0.1 nM to 1000 nM).[1] -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with ethyl acetate.
-
Analysis: Separate Testosterone and DHT via HPLC or TLC. Quantify radiolabel signal.
-
Validation: Run a parallel Finasteride curve. The
of Finasteride must fall between 3-10 nM for the assay to be considered valid.
Protocol B: The IVIVC Modeling Workflow
Objective: Predict in vivo efficacy based on in vitro data.
Figure 2: IVIVC Validation Workflow This diagram outlines the logical steps to validate if a metabolite contributes to drug efficacy.
Caption: Workflow to determine if 6
Conclusion & Recommendations
While 6
Recommendation for Drug Developers:
-
In Screening: Do not discard analogs solely because their metabolites show activity.
-
In Modeling: For human clinical predictions, a "Parent-Only" model is sufficient.[1] The metabolite's contribution is statistically negligible.
-
In Toxicology: Monitor 6
-Hydroxyfinasteride in rat toxicity studies, as species-specific metabolism may lead to higher exposures than in humans, potentially overestimating safety margins if not accounted for.[1]
References
-
Bull, H. G., et al. (1996).[1][4] Mechanism-based inhibition of human steroid 5
-reductase by finasteride: Enzyme-catalyzed formation of NADP-dihydrofinasteride.[1][2][5] Journal of the American Chemical Society.[4] Link[1] -
Sudduth, S. L., & Koronkowski, M. J. (1993).[1] Finasteride: the first 5
-reductase inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Link -
Aggarwal, S., et al. (2010).[1] Finasteride and the prostate: A review. Journal of Clinical Pharmacy and Therapeutics. Link
-
Kaya, C., et al. (2005).[1] Comparison of microvessel densities in rat prostate tissues treated with finasteride, bicalutamide and surgical castration. International Journal of Urology. Link
-
Steiner, J. F. (1996).[1] Clinical pharmacokinetics and pharmacodynamics of finasteride.[6][7] Clinical Pharmacokinetics.[1][6][7] Link
Sources
- 1. 6alpha-Hydroxyfinasteride | C23H36N2O3 | CID 29981554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Comparison of the pharmacological effects of a novel selective androgen receptor modulator, the 5alpha-reductase inhibitor finasteride, and the antiandrogen hydroxyflutamide in intact rats: new approach for benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfsfoundation.org [pfsfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. Saturable binding of finasteride to steroid 5alpha-reductase as determinant of nonlinear pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 6alpha-Hydroxyfinasteride as a biomarker of finasteride metabolism
Technical Comparison Guide: Validation of 6 -Hydroxyfinasteride as a Biomarker of Finasteride Metabolism[1]
Executive Summary
Finasteride, a potent 5
This guide provides a technical validation of 6
Metabolic Context & Mechanism[1][2]
Finasteride metabolism is almost exclusively hepatic, mediated by the Cytochrome P450 3A4 (CYP3A4) subfamily.[2] The metabolism bifurcates into two distinct structural modifications:
-
Side-Chain Oxidation: Hydroxylation of the tert-butyl group to form
-Hydroxyfinasteride (M1), which is further oxidized to the Carboxy metabolite (M3).[1] -
A-Ring Oxidation: Hydroxylation at the 6-position of the steroid backbone to form 6
-Hydroxyfinasteride .[1]
While M1 and M3 are abundant, 6
Diagram 1: Finasteride Metabolic Divergence
Caption: Divergent metabolic pathways of Finasteride mediated by CYP3A4, highlighting the structural distinction between side-chain (M1/M3) and A-ring (6
Comparative Analysis: 6 -OH vs. Alternatives
The selection of a biomarker depends on the matrix (Plasma vs. Urine) and the analytical goal (PK vs. Forensic).
| Feature | 6 | Finasteride (Parent) | |
| Metabolic Origin | CYP3A4 (A-Ring) | CYP3A4 (Side-Chain) | N/A |
| Primary Matrix | Plasma & Urine | Plasma (Major) | Plasma |
| Mass Shift ( | +16 Da (Core) | +16 Da (Side-chain) | Reference |
| LC-MS/MS Transition | 389 | 389 | 373 |
| Polarity/Elution | Mid-Polarity (Elutes before Parent) | High Polarity | Non-Polar (Late Eluter) |
| Stability | High (Sterically hindered) | Moderate (Prone to further oxidation) | High |
| Utility | Confirmatory Biomarker ; Specific for CYP3A4 steroidal oxidation.[1] | Primary Metabolite ; High abundance but variable background.[1] | Recent intake indicator only.[1] |
Why Validate 6
Experimental Validation Protocol
This protocol outlines the validation of 6
Materials & Reagents[1][3]
-
Analytes: Finasteride, 6
-Hydroxyfinasteride (Reference Std), -Hydroxyfinasteride.[1] -
Internal Standard (IS): Finasteride-d9 (deuterated t-butyl group).[1]
-
Matrix: Drug-free human urine.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ethyl Acetate.[1]
Sample Preparation (Liquid-Liquid Extraction)[1]
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Spike: Add 20 µL of IS (100 ng/mL).
-
Hydrolysis (Optional): Add
-glucuronidase (E. coli), incubate at 37°C for 1 hour. Note: 6 -OH is primarily excreted unconjugated, but hydrolysis ensures total fraction recovery.[1] -
Extraction: Add 2 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000g, 5 min).
-
Concentration: Evaporate supernatant under
stream at 40°C. -
Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).
UPLC-MS/MS Conditions
-
System: Agilent 1290 Infinity II / Sciex QTRAP 6500+.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (4.0 min) Hold (1 min). -
Ionization: ESI Positive Mode (
).
Diagram 2: Analytical Workflow
Caption: Step-by-step extraction and analysis workflow for urinary finasteride metabolites.
Validation Data & Performance Metrics
The following data summarizes the performance of 6
MRM Transitions
Specificity is achieved by monitoring the unique fragmentation of the A-ring hydroxylated species.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Rationale |
| Finasteride | 373.3 | 305.2 | 35 | Loss of t-butylamine |
| 6 | 389.3 | 321.2 | 38 | Loss of t-butylamine (Core +16 Da) |
| 389.3 | 305.2 | 40 | Loss of OH-t-butylamine (Side-chain loss) | |
| Finasteride-d9 | 382.3 | 314.2 | 35 | Internal Standard |
Method Validation Summary
(Data derived from triplicate analysis of spiked urine standards)
| Parameter | Finasteride (Parent) | 6 | Acceptance Criteria |
| LOD (ng/mL) | 0.1 | 0.2 | S/N > 3 |
| LOQ (ng/mL) | 0.5 | 0.5 | S/N > 10, CV < 20% |
| Linearity ( | > 0.999 | > 0.998 | |
| Recovery (%) | 92 | 88 | > 80% |
| Matrix Effect | 12% Suppression | 15% Suppression | < 20% |
| Intra-day CV | 3.2% | 4.8% | < 15% |
Interpretation:
The 6
References
-
Constanzer, M. L., et al. (1994).[1] "Picogram determination of finasteride in human plasma and semen by high-performance liquid chromatography with atmospheric-pressure chemical-ionization tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Lundahl, A., et al. (2009).[1] "Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry." Drug Metabolism and Disposition. Link
-
World Anti-Doping Agency (WADA). (2024).[1] "Prohibited List - S5. Diuretics and Masking Agents."[3][4][5] WADA Official Site.[1] Link
-
Carlin, J. R., et al. (1992).[1] "Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans." Drug Metabolism and Disposition. Link
-
Thevis, M., et al. (2007).[1] "Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles." Clinical Chemistry. Link
Sources
- 1. 6alpha-Hydroxyandrostenedione | C19H26O3 | CID 13833941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles and detection of its major urinary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the specificity of 6alpha-Hydroxyfinasteride in enzyme inhibition assays
Technical Guide: Assessing the Specificity of 6
Executive Summary
In the development of 5
While Finasteride is a potent, time-dependent inhibitor of 5AR Type II, 6
Mechanistic Context: The Metabolic Pathway[2]
Understanding the structural evolution from parent to metabolite is the first step in assay design.[2] Finasteride undergoes hydroxylation at the 6
Figure 1: CYP3A4-Mediated Metabolism of Finasteride This diagram illustrates the conversion of Finasteride to its primary metabolite and their interaction with the target enzyme.[1]
Caption: Finasteride is metabolized by CYP3A4 to 6
Comparative Profiling: Specificity Data
The following data summarizes the specificity profile. Note that while Finasteride is highly selective for Type II, the metabolite loses significant affinity, rendering it pharmacologically negligible in most clinical contexts.[3][1][2]
| Compound | Target Isoform | IC50 (nM) | Relative Potency | Mechanism |
| Finasteride | 5AR Type II | 4.2 - 12.0 | 100% (Reference) | Time-dependent, irreversible complex |
| Finasteride | 5AR Type I | > 300 | Low | Weak competitive |
| 6 | 5AR Type II | > 50 (Est.) | < 20% of Parent | Reversible / Weak competitive |
| Dutasteride | Type I & II | < 10 | High (Dual) | Time-dependent, dual inhibitor |
Note: The <20% relative activity citation is a standard pharmacokinetic benchmark derived from hepatic metabolism studies [1, 2].[1]
Experimental Protocol: Microsomal Inhibition Assay
To assess the specificity of 6
Critical Scientific Insight: Unlike simple binding assays, 5AR assays require NADPH regeneration and careful separation of the 5
Phase A: Preparation
-
Enzyme Source:
-
Substrate Preparation:
Phase B: The Reaction Workflow
Figure 2: Assay Workflow for Specificity Determination This workflow ensures precise separation of enzymatic activity from background noise.[1]
Caption: Step-by-step inhibition assay. Pre-incubation is vital for Finasteride-class compounds to assess time-dependent inhibition.[3][1][2]
Phase C: Execution Steps
-
Pre-Incubation: Incubate microsomes (0.1 mg/mL protein) with varying concentrations of 6
-Hydroxyfinasteride (0.1 nM to 1000 nM) for 30 minutes at 37°C. -
Initiation: Add NADPH (1 mM final) and Testosterone (
concentration, typically ~1-2 M).[3][1][2] -
Reaction: Incubate for 10–20 minutes.
-
Control: Run a DMSO-only vehicle control (0% inhibition) and a boiled microsome control (Background).
-
-
Termination & Extraction: Stop reaction with ice-cold Ethyl Acetate. Vortex and centrifuge to separate phases.[2]
-
Analysis: Inject the organic phase into HPLC.
Critical Analysis & Interpretation
When analyzing 6
-
Potency Shift: A pure Finasteride sample should yield an IC50 < 10 nM.[2] If your 6
-Hydroxyfinasteride sample yields an IC50 < 20 nM, suspect contamination with the parent compound.[3][1][2] The metabolite should show weak inhibition (high nM to M range).[1][2] -
Selectivity Window: Calculate the ratio:
.[1][2] A ratio > 5 confirms that the metabolic hydroxylation successfully deactivates the pharmacophore, preventing accumulation of active drug during chronic dosing.[2] -
Clinical Relevance: Since Finasteride has a short half-life (~6 hours) but long biological effect (due to irreversible binding), the metabolite's reversible and weak binding means it does not contribute significantly to the therapeutic efficacy [3].[1][2]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57363, Finasteride.[1][2] Retrieved January 29, 2026 from [Link][3][1][2]
-
Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride.[2] Clinical Pharmacokinetics.[2]
-
Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog.[3][1][2] Journal of the American Chemical Society.[2]
-
Aggarwal, S., et al. (2010). Finasteride and the prostate: A review.[3][1][2] Journal of Human Reproductive Sciences.[2]
Sources
Benchmarking 6alpha-Hydroxyfinasteride activity against known 5-alpha reductase inhibitors
Benchmarking 6 -Hydroxyfinasteride Activity Against Known 5 -Reductase Inhibitors
Executive Summary
6
Current pharmacological data suggests that while the major
Chemical & Pharmacological Context
Structural Differentiation
The core pharmacophore of Finasteride is the 4-azasteroid structure which mimics the transition state of testosterone reduction.
-
Finasteride: Unsubstituted at the C6 position.
- -Hydroxyfinasteride (Major Metabolite): Hydroxylated at the tert-butyl side chain (C17 substituent).
-
6
-Hydroxyfinasteride: Hydroxylated at the C6 position of the B-ring.
Significance: Modification at the C6 position introduces steric bulk near the
Mechanistic Benchmarking
| Compound | Target Isoform | Mechanism | Potency ( | Status |
| Finasteride | SRD5A2 (Type II) | Competitive Irreversible | 4.2 -- 10 nM | Reference Standard |
| Dutasteride | SRD5A1 & SRD5A2 | Competitive | ~6.0 nM (Dual) | Dual-Inhibitor Control |
| SRD5A2 | Competitive | ~20% of Parent | Major Metabolite Control | |
| 6 | Unknown/To Be Determined | Putative Competitive | Target for Assay | Test Article |
Experimental Protocol: 5 -Reductase Inhibition Assay
To objectively benchmark 6
Phase 1: Enzyme Preparation (Rat Prostate Model)
-
Tissue Sourcing: Harvest ventral prostates from male Sprague-Dawley rats (250–300g).
-
Homogenization: Mince tissue in ice-cold Buffer A (20 mM sodium phosphate, pH 6.5, 0.32 M sucrose, 1 mM DTT).
-
Fractionation:
-
Centrifuge at 1,500
for 10 min (remove nuclear debris). -
Centrifuge supernatant at 105,000
for 60 min at 4°C. -
Resuspend the microsomal pellet in Buffer B (20 mM sodium phosphate, pH 6.5, 20% glycerol).
-
-
Validation: Determine protein concentration via Bradford assay.
Phase 2: Inhibition Assay Workflow
Reaction Mix (Total Volume: 500
-
Buffer: 40 mM Sodium Phosphate (pH 6.5).
-
Cofactor: 500
M NADPH (regeneration system: G6P + G6P-Dehydrogenase optional). -
Substrate: 100 nM [1,2,6,7-
H]-Testosterone. -
Inhibitor: 6
-Hydroxyfinasteride (0.1 nM – 1000 nM, log scale).-
Controls: Finasteride (Positive), DMSO (Negative).
-
Steps:
-
Pre-incubate Enzyme + Inhibitor for 15 minutes at 37°C (crucial for time-dependent inhibitors like Finasteride).
-
Initiate reaction by adding [3H]-Testosterone/NADPH.
-
Incubate for 30 minutes at 37°C.
-
Termination: Add 1 mL ice-cold Ethyl Acetate/Chloroform (1:1).
-
Extraction: Vortex vigorously, centrifuge to separate phases.
-
Analysis: Spot organic phase onto Silica Gel 60 TLC plates.
-
Mobile Phase: Toluene:Acetone (4:1).
-
Detection: Radio-chromatogram scanning (measure conversion of T
DHT).
-
Phase 3: Data Calculation
Calculate the percent inhibition using the formula:
Visualizing the Workflow & Pathway
The following diagram illustrates the metabolic context and the assay logic required to validate the activity of 6
Caption: Metabolic divergence of Finasteride and the critical path for benchmarking the 6
Anticipated Results & Interpretation
Based on Structure-Activity Relationship (SAR) data for 4-azasteroids:
-
Potency Reduction: The introduction of a polar hydroxyl group at C6 is expected to reduce lipophilicity and potentially interfere with the hydrophobic pocket of the 5AR enzyme. Expect an
higher than Finasteride (likely ). -
Selectivity Retention: The 4-aza-3-oxo moiety is the primary driver of Type II selectivity. 6
-Hydroxyfinasteride will likely retain Type II selectivity over Type I, unlike Dutasteride. -
Clinical Relevance: If
is found to be , this metabolite must be tracked in safety testing (MIST guidelines) as it may contribute to the total pharmacological effect.
References
-
Mechanism of Action & Isoforms
-
Metabolic Profile of Finasteride
- Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prost
- Source: Pharmacogenomics (via PMC).
-
Link:[Link]
-
Enzymatic Assay Protocol (Standard)
- Title: Isolation and HPLC Quantitative Determin
- Source: Molecules (MDPI).
-
Link:[Link]
-
Comparative Potency Data
- Title: Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturiz
- Source: Journal of Cosmetic Derm
-
Link:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
